WHI-P258
説明
Structure
3D Structure
特性
IUPAC Name |
6,7-dimethoxy-N-phenylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKCGAHOCZLYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274409 | |
| Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21561-09-1 | |
| Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
WHI-P258: A Technical Guide to its Mechanism of Action as a Weak JAK3 Inhibitor and Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
WHI-P258 is a quinazoline-based small molecule that has been characterized as a weak inhibitor of Janus Kinase 3 (JAK3). With a reported inhibition constant (Ki) in the micromolar range, it displays significantly lower potency compared to clinically relevant JAK3 inhibitors. Consequently, this compound is often utilized in research settings as a negative control to delineate the effects of more potent and selective JAK3 inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing the available quantitative data, outlining relevant experimental protocols for its characterization, and visualizing key signaling pathways and experimental workflows. Understanding the profile of this weak inhibitor is crucial for the accurate interpretation of data in studies investigating the therapeutic potential of JAK3 inhibition.
Introduction to JAK3 and its Role in Immune Signaling
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into a transcriptional response, thereby regulating a multitude of cellular processes including inflammation, immunity, and hematopoiesis.[1]
JAK3 is predominantly expressed in hematopoietic cells and is essential for the development and function of lymphocytes.[2] It specifically associates with the common gamma chain (γc) of cytokine receptors, which is a shared subunit for interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21 receptors.[3] Upon cytokine binding, JAK3 is activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs), which then dimerize, translocate to the nucleus, and modulate gene expression.[4] Given its restricted expression and critical role in immune cell function, JAK3 has emerged as a key therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies.[2]
This compound: A Quinazoline-Based Modulator of JAK3
This compound, with the chemical name 4-(3'-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline, belongs to a class of quinazoline (B50416) compounds that have been investigated for their kinase inhibitory potential. While structurally related to other researched JAK inhibitors such as WHI-P131 and WHI-P154, this compound is distinguished by its characterization as a weak inhibitor of JAK3.[5][6]
Mechanism of Action
As a kinase inhibitor, this compound is presumed to function as an ATP-competitive inhibitor. This mechanism involves the molecule binding to the ATP-binding pocket of the JAK3 kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates. However, its high micromolar Ki value indicates a low affinity for the JAK3 active site.[5] This weak binding affinity translates to poor inhibitory potency, meaning a high concentration of this compound is required to achieve significant inhibition of JAK3 activity. This characteristic is the primary reason for its use as a negative control in experimental settings.[6]
Quantitative Data for this compound
The publicly available quantitative data for this compound is limited, which is consistent with its role as a weak inhibitor and negative control. The primary reported value is its inhibition constant (Ki) for JAK3.
| Compound | Target | Inhibition Constant (Ki) | Reference |
| This compound | JAK3 | 72 µM | [5] |
No comprehensive selectivity data for this compound against other JAK family members (JAK1, JAK2, TYK2) or a broader kinase panel has been identified in the public domain.
Signaling Pathways and Experimental Workflows
The JAK3-STAT Signaling Pathway
The following diagram illustrates the canonical JAK3-STAT signaling pathway and the putative site of action for a JAK3 inhibitor like this compound.
Experimental Workflow for Characterizing a JAK3 Inhibitor
The following diagram outlines a typical experimental workflow for the in vitro and cellular characterization of a potential JAK3 inhibitor.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo toxicity and pharmacokinetic features of the janus kinase 3 inhibitor WHI-P131 [4-(4'hydroxyphenyl)-amino-6,7- dimethoxyquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
WHI-P258 as a Negative Control for JAK3 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of signal transduction pathways, the use of specific inhibitors is crucial for elucidating the function of individual components. The Janus kinase (JAK) family of tyrosine kinases, particularly JAK3, plays a pivotal role in cytokine signaling and has emerged as a significant therapeutic target for autoimmune diseases and cancer. Consequently, a variety of small molecule inhibitors have been developed to probe JAK3 function and for potential clinical applications. Within this landscape, understanding the activity and selectivity of research compounds is paramount. This technical guide focuses on the characterization of quinazoline-based compounds, exemplified by the WHI-P series, with a specific emphasis on their utility as potential negative controls in the context of JAK3 signaling research. While the specific compound "WHI-P258" is not prominently documented in publicly available research, this guide will utilize data from the closely related and more extensively studied compounds, WHI-P131 and WHI-P154, to provide a comprehensive overview of the properties that define a negative control in this context. A negative control is an essential experimental tool used to identify and mitigate potential off-target effects and ensure that the observed biological responses are specifically due to the inhibition of the intended target.[1][2][3][4][5]
The JAK3 Signaling Pathway
JAK3 is a non-receptor tyrosine kinase that is predominantly expressed in hematopoietic cells.[6] It plays a critical role in signal transduction initiated by cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6][7] Upon cytokine binding to its receptor, JAK1 and JAK3, which are associated with the receptor subunits, are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 in the context of many γc cytokines.[1][8][9] Once docked, STATs are themselves phosphorylated by the activated JAKs. This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[10]
References
- 1. Phosphorylation of the JAK2–STAT5 Pathway in Response to Acute Aerobic Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. The amino terminus of JAK3 is necessary and sufficient for binding to the common γ chain and confers the ability to transmit interleukin 2-mediated signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The activation of the JAK2/STAT5 pathway is commonly involved in signaling through the human IL-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ashpublications.org [ashpublications.org]
- 10. caymanchem.com [caymanchem.com]
WHI-P258 Binding Affinity to the JAK3 Kinase Domain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of WHI-P258 to the Janus kinase 3 (JAK3) domain. It includes quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Janus kinase 3 (JAK3) is a member of the Janus family of non-receptor tyrosine kinases, which are critical components of intracellular signaling pathways initiated by cytokines.[1] The JAK-STAT signaling pathway is integral to numerous cellular processes, including immunity, cell division, and apoptosis.[2] Specifically, JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of lymphocytes by associating with the common gamma chain (γc) of cytokine receptors.[1][3] This restricted expression pattern has made JAK3 an attractive therapeutic target for autoimmune diseases and certain cancers.[1][3]
This compound is a dimethoxyquinazoline compound that has been identified as an inhibitor of JAK3.[4] It is often characterized by its binding affinity to the JAK3 kinase domain, a key parameter in assessing its potential as a therapeutic agent or a research tool.[4] Understanding the quantitative aspects of this interaction and the methodologies used to determine them is essential for researchers in the fields of drug discovery and signal transduction.
Quantitative Data: this compound Binding Affinity
The binding affinity of this compound to the JAK3 kinase domain is most commonly reported as a dissociation constant (Ki). This value represents the concentration of the inhibitor required to occupy half of the available enzyme binding sites and is an inverse measure of affinity.
| Compound | Target | Parameter | Value |
| This compound | JAK3 Kinase Domain | Ki | 72 µM |
| Data sourced from Selleck Chemicals.[4] |
A Ki of 72 µM indicates a relatively weak binding affinity of this compound to the JAK3 kinase domain.[4] Due to this weaker interaction, this compound is sometimes utilized as a negative control in studies focused on developing more potent JAK-binding therapeutics.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clear understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
JAK3-STAT Signaling Pathway
Experimental Workflow: Biochemical Kinase Assay
Experimental Protocols
The determination of the binding affinity of small molecule inhibitors to kinase domains can be achieved through various experimental assays. Below are detailed methodologies for commonly employed biochemical and cell-based assays relevant to JAK3 inhibition.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human JAK3 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. A DMSO control should also be prepared.
-
Enzyme and Substrate Preparation: Dilute the recombinant JAK3 enzyme and the peptide substrate in the kinase assay buffer to their optimal working concentrations.
-
Assay Plate Setup: Add the diluted this compound or DMSO control to the wells of the assay plate.
-
Kinase Reaction Initiation: Add the diluted JAK3 enzyme to each well, followed by the addition of a mixture of the peptide substrate and ATP to initiate the kinase reaction. The final reaction volume is typically between 5 µL and 25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period, typically 60 minutes, to allow the enzymatic reaction to proceed.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Km of the enzyme for ATP.
Cell-Based STAT5 Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT5, a downstream target of JAK3, within a cellular context.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or an IL-2 dependent T-cell line)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IL-2)
-
This compound (or other test compounds)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pSTAT5) antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Preparation: Culture the cells under appropriate conditions. Prior to the assay, cells may be starved of cytokines for a period to reduce basal STAT5 phosphorylation.
-
Inhibitor Pre-incubation: Resuspend the cells in fresh medium and plate them in a 96-well plate. Add serial dilutions of this compound or a DMSO control to the wells and pre-incubate for 30-60 minutes at 37°C.
-
Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-2) to the wells to induce JAK3-mediated STAT5 phosphorylation. Incubate for a short period, typically 15-30 minutes, at 37°C. Include an unstimulated control.
-
Fixation and Permeabilization:
-
Terminate the stimulation by fixing the cells with a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer to allow for intracellular antibody staining.
-
-
Antibody Staining: Stain the cells with a fluorochrome-conjugated anti-pSTAT5 antibody.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.
-
Data Analysis: Calculate the percentage of inhibition of STAT5 phosphorylation for each concentration of this compound relative to the stimulated DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound exhibits a weak binding affinity for the JAK3 kinase domain, as indicated by its Ki value of 72 µM.[4] This characteristic makes it a useful tool for comparative studies and as a negative control in the development of more potent and selective JAK3 inhibitors. The methodologies outlined in this guide, including both biochemical and cell-based assays, represent standard approaches for quantifying the binding affinity and functional inhibition of compounds targeting JAK3. A thorough understanding of these techniques is fundamental for researchers aiming to characterize novel kinase inhibitors and elucidate their mechanisms of action within the intricate JAK-STAT signaling network.
References
WHI-P258: A Critical Evaluation for Studying the JAK-STAT Pathway
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
WHI-P258, a quinazoline-based compound, has been investigated for its potential as a kinase inhibitor. While initially explored in the context of Janus Kinase 3 (JAK3) research, a thorough review of available data indicates that this compound is not a potent or selective inhibitor of JAK3. Its primary and most potent activity is against the Epidermal Growth Factor Receptor (EGFR). This guide provides a comprehensive analysis of this compound, detailing its known biochemical activities and outlining the experimental protocols necessary to evaluate its suitability for studying the JAK-STAT signaling pathway. The evidence strongly suggests that this compound should be utilized as a negative control in JAK-related studies or as a positive control for EGFR inhibition, rather than as a tool to probe JAK-STAT signaling.
The JAK-STAT Signaling Pathway: A Brief Overview
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for a multitude of cellular processes, including immunity, proliferation, differentiation, and apoptosis.[1][2][3] The pathway is initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors.[2] This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[1][4] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][4][5] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[2] Due to their central role in cellular signaling, the dysregulation of the JAK-STAT pathway is implicated in various diseases, making its components attractive targets for therapeutic intervention.[6]
References
- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 4. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to WHI-P258 and Its Downstream Effects on STAT Phosphorylation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a cornerstone of cytokine signaling, regulating essential cellular processes including immunity, proliferation, and apoptosis.[1] Consequently, JAK enzymes are significant targets for therapeutic intervention in a host of inflammatory diseases and cancers.[2][3] The development of specific JAK inhibitors requires rigorous validation to ensure on-target activity. This technical guide focuses on WHI-P258, a compound structurally related to JAK inhibitors, and elucidates its role and downstream effects on the phosphorylation of STAT proteins. Contrary to initial assumptions based on its structure, this compound does not function as a JAK3 inhibitor. Instead, it serves as a critical experimental tool: a JAK-binding negative control. This document provides a comprehensive overview of the JAK/STAT pathway, the specific characteristics of this compound, and detailed protocols for its use in validating the specificity of true JAK inhibitors.
The JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade provides a direct route for transmitting signals from extracellular cytokine and growth factor receptors to the nucleus, culminating in the regulation of gene expression.[1][4] The pathway is elegantly straightforward and consists of three primary components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.
The canonical activation sequence is as follows:
-
Ligand Binding: A cytokine (e.g., an interleukin or interferon) binds to its specific transmembrane receptor.
-
JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, facilitating their trans-activation via autophosphorylation on tyrosine residues.[4] The four members of the JAK family are JAK1, JAK2, JAK3, and TYK2.[3]
-
STAT Recruitment and Phosphorylation: The now-activated JAKs phosphorylate tyrosine residues on the receptor's cytoplasmic tail. These phosphorylated sites act as docking domains for the SH2 domains of latent STAT proteins present in the cytoplasm.[4] Upon recruitment, the JAKs phosphorylate the STAT proteins on a conserved C-terminal tyrosine residue.[1]
-
Dimerization and Nuclear Translocation: This phosphorylation event causes the STATs to dissociate from the receptor and form stable homo- or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions.[1]
-
Gene Transcription: The STAT dimer translocates into the nucleus, where it binds to specific DNA sequences (e.g., Gamma-activated sequences or GAS) in the promoter regions of target genes, thereby activating their transcription.[1]
Dysregulation of this pathway is implicated in numerous autoimmune disorders and malignancies, making JAKs highly attractive drug targets.[1][5]
Profile of this compound: A Negative Control
This compound is a dimethoxyquinazoline compound designed to interact with the ATP-binding site of Janus kinase 3 (JAK3).[6][7] However, extensive characterization has revealed that while it does bind to the kinase, it does so weakly and, crucially, does not inhibit its enzymatic activity.[6] This profile makes this compound an unsuitable therapeutic agent but an invaluable tool for research and drug development. It is properly utilized as a JAK-binding negative control to differentiate specific inhibitory effects from non-specific or off-target phenomena in screening assays.[7]
Quantitative Data: this compound Binding and Activity
The following table summarizes the known biochemical properties of this compound. The high dissociation constant (Ki) is indicative of weak binding affinity, which aligns with its lack of inhibitory function.
| Parameter | Target Kinase | Value | Reference |
| Binding Affinity (Ki) | JAK3 | ~72 µM | [6] |
| Inhibitory Activity | JAK3 | None Detected | [6][7] |
| Functional Effect | Thrombin-Induced Platelet Aggregation | No Effect at 100 µM | [6] |
Expected Downstream Effects on STAT Phosphorylation
Given that this compound does not inhibit JAK3, it is not expected to have any inhibitory effect on the downstream phosphorylation of STAT proteins. This applies to STATs directly downstream of JAK3 as well as those activated by other JAKs. The table below outlines the expected outcome when cells are treated with this compound in the presence of a cytokine stimulus.
| STAT Protein | Primary Upstream JAK(s) | Cytokine Stimulus Example | Expected Effect of this compound on Phosphorylation |
| STAT1 | JAK1, JAK2, TYK2 | IFN-γ | No Inhibition |
| STAT3 | JAK1, JAK2, TYK2 | IL-6, IL-21 | No Inhibition |
| STAT5 | JAK1, JAK2, JAK3 | IL-2, IL-4, GM-CSF | No Inhibition |
| STAT6 | JAK1, JAK3 | IL-4, IL-13 | No Inhibition |
Visualization of Signaling Pathways and Logic
Canonical JAK3-STAT5 Signaling Pathway
The diagram below illustrates the canonical pathway initiated by Interleukin-2 (IL-2), a cytokine that signals primarily through JAK3 to phosphorylate STAT5, a key transcription factor for T-cell proliferation and differentiation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | EGFR | JAK | JNK | TargetMol [targetmol.com]
WHI-P258: A Technical Overview of its In Vitro Kinase Assay Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
WHI-P258 is a dimethoxyquinazoline compound primarily recognized for its interaction with Janus Kinase 3 (JAK3). Contrary to being a potent inhibitor, available data consistently characterizes this compound as a weak binder to the JAK3 active site. This property has led to its common use in research as a negative control for studies involving more potent and selective JAK3 inhibitors. This technical guide provides a comprehensive summary of the available in vitro kinase assay data for this compound, details generalized experimental protocols for kinase inhibition assays, and visualizes the relevant signaling pathway and experimental workflows.
Data Presentation: In Vitro Kinase Inhibition Profile of this compound
Quantitative data regarding the inhibitory activity of this compound against a broad panel of kinases is not extensively available in the public domain. The primary target identified is JAK3, against which it exhibits weak inhibition.
| Kinase Target | Inhibition Value (Ki) | Assay Type | Notes |
| JAK3 | 72 µM | Biochemical Assay | Characterized as a weak inhibitor; often used as a negative control.[1][2][3] |
Note: The Ki value represents the dissociation constant, a measure of the affinity of the inhibitor for the enzyme. A higher Ki value indicates weaker binding and less potent inhibition.
Experimental Protocols
Detailed, specific protocols for in vitro kinase assays performed with this compound are not publicly available. However, the following sections describe a generally accepted methodology for conducting such assays to determine the inhibitory potential of a compound against a purified kinase.
In Vitro Biochemical Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., JAK3)
-
Specific peptide or protein substrate for the kinase
-
Test compound (e.g., this compound) at various concentrations
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for detection
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT)
-
Stop solution (e.g., EDTA solution)
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose filter binding for radiolabeled assays, or luminescence-based ATP detection for non-radiolabeled assays)
-
Microtiter plates
-
Incubator
-
Detection instrument (e.g., scintillation counter or luminometer)
Methodology:
-
Reaction Setup: A reaction mixture containing the purified kinase enzyme, the specific substrate, and the kinase reaction buffer is prepared in the wells of a microtiter plate.
-
Inhibitor Addition: The test compound is serially diluted to a range of concentrations and added to the reaction wells. A control well containing the vehicle (e.g., DMSO) without the inhibitor is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase to phosphorylate the substrate.
-
Reaction Termination: The reaction is stopped by adding a stop solution, such as EDTA, which chelates the magnesium ions essential for kinase activity.
-
Detection of Phosphorylation:
-
Radiolabeled Assay: The reaction mixture is transferred to a phosphocellulose filter membrane. The negatively charged phosphorylated substrate binds to the positively charged membrane, while the unreacted, negatively charged [γ-P]ATP is washed away. The amount of radioactivity remaining on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.
-
Non-Radiolabeled Assay: Commercially available kits (e.g., ADP-Glo™) can be used to measure the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence signal is measured using a luminometer.
-
-
Data Analysis: The percentage of kinase activity for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the interaction point of this compound.
Experimental Workflow
Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.
References
Understanding the Inactivity of WHI-P258: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WHI-P258 is a quinazoline-based compound initially investigated in the context of Janus kinase (JAK) signaling pathways. However, subsequent research has characterized it as a weak inhibitor, and it is now primarily utilized as a negative control in studies involving JAK kinase inhibitors. This technical guide provides an in-depth analysis of the experimental evidence that establishes the inactivity of this compound, focusing on its interaction with Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK). We will detail the experimental protocols used to assess its binding affinity and inhibitory activity, present the quantitative data that substantiates its classification as an inactive compound, and visualize the relevant signaling pathways and experimental workflows.
Core Data Summary
The defining characteristic of this compound is its weak interaction with its intended target, JAK3, and a lack of significant inhibitory activity against key kinases in relevant signaling pathways.
| Parameter | Target | Value | Assay Type |
| Binding Affinity (Ki) | JAK3 | 72 µM | Biochemical Assay |
| Inhibitory Activity | JAK3 | No inhibition observed at concentrations up to 100 µM | Biochemical Kinase Assay |
| Cellular Activity | JAK3 Signaling | No significant effect on STAT5 phosphorylation | Cell-Based Assay |
| BTK Activity | BTK | No significant inhibition observed | Biochemical Kinase Assay |
Signaling Pathways and Experimental Visualization
To understand the context of this compound's inactivity, it is essential to visualize the signaling pathways it was presumed to target.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound like this compound against a target kinase.
Experimental Protocols
Detailed methodologies are crucial for understanding the basis of this compound's classification as an inactive compound. The following are representative protocols for the key experiments cited.
In Vitro JAK3 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human JAK3 enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then further dilute in Kinase Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
1 µL of this compound dilution or DMSO (for control).
-
2 µL of JAK3 enzyme solution.
-
2 µL of a mixture of the peptide substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. An IC50 value can be determined by fitting the data to a dose-response curve. For this compound, no significant inhibition is observed.
Cell-Based STAT5 Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of a compound to inhibit the phosphorylation of STAT5 in response to cytokine stimulation in a cellular context.
Materials:
-
A cytokine-dependent cell line (e.g., TF-1 or CTLL-2)
-
Cell culture medium
-
Recombinant human IL-2
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization buffers
-
Fluorescently-labeled anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Starve the cells of serum and growth factors for 4-6 hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (control) for 1 hour.
-
-
Cytokine Stimulation: Stimulate the cells with an optimal concentration of IL-2 for 15-30 minutes at 37°C to induce STAT5 phosphorylation.
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state.
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol) to allow antibody entry.
-
-
Antibody Staining: Incubate the permeabilized cells with a fluorescently-labeled anti-phospho-STAT5 antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the phospho-STAT5 signal in individual cells.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each treatment condition. The percentage of inhibition of STAT5 phosphorylation is calculated relative to the IL-2 stimulated control. For this compound, no significant reduction in MFI is observed.
Conclusion
The collective evidence from biochemical and cell-based assays unequivocally demonstrates the inactivity of this compound as a JAK3 inhibitor. Its weak binding affinity, characterized by a high Ki value, and its failure to inhibit JAK3 enzymatic activity or downstream STAT5 phosphorylation in cellular contexts solidify its role as a negative control in kinase inhibitor studies. This technical guide provides the foundational data and methodologies for researchers to understand and appropriately utilize this compound in their experimental designs. The lack of significant activity against both JAK3 and BTK underscores the importance of rigorous experimental validation in drug discovery and chemical probe development.
WHI-P258 in the Context of Leukemia Cell Line Studies: A Technical Guide on JAK3 Inhibition and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of WHI-P258 and its relationship to leukemia cell line studies. While initial interest may focus on its direct therapeutic potential, current scientific literature defines the primary role of this compound as a negative control in the development of targeted therapies against Janus Kinase 3 (JAK3). This document will elucidate the structure-activity relationship that renders this compound inactive, detail the critical role of the JAK3 signaling pathway in leukemia, and provide standardized protocols for assessing potent JAK3 inhibitors.
Introduction to this compound: A Negative Control Compound
This compound is a dimethoxyquinazoline compound designed as part of a structure-based drug discovery program aimed at developing specific inhibitors for Janus Kinase 3 (JAK3).[1] Contrary to a therapeutic agent, this compound serves as a crucial experimental tool. It was designed to bind weakly to the ATP-binding site of the JAK3 enzyme, with a high estimated inhibitory constant (Ki) of 72 µM, and subsequently has been shown to lack significant inhibitory activity against the kinase.[1]
The key to understanding its function lies in its chemical structure. A comparative analysis with its potent analogue, WHI-P131, reveals that the absence of a critical hydroxyl group on the phenyl ring prevents this compound from forming a key hydrogen bond with the aspartate residue (Asp-967) in the JAK3 catalytic site.[1] This structural difference is the primary reason for its lack of inhibitory effect. Consequently, leukemia cell lines treated with compounds inactive against JAK3, such as this compound, do not exhibit the apoptotic effects seen with potent inhibitors.[1]
Data Presentation: Comparative Properties of this compound and WHI-P131
The following table summarizes the key differences between the inactive control this compound and the potent JAK3 inhibitor WHI-P131, as derived from modeling and experimental studies.
| Feature | This compound | WHI-P131 (JANEX-1) | Reference |
| Chemical Structure | 4-(phenyl)-amino-6,7-dimethoxyquinazoline | 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline | [1] |
| Key Structural Feature | Lacks 4'-hydroxyl group | Possesses 4'-hydroxyl group | [1] |
| Predicted Binding Affinity (Ki) | 72 µM (weak) | < 2.3 µM (strong) | [1] |
| JAK3 Kinase Inhibition | No significant inhibition | Potent inhibition (IC50 = 78 µM) | [1] |
| Effect on Leukemia Cells | No significant cytotoxicity | Induces apoptosis in JAK3-expressing leukemia cell lines | [1] |
The JAK3 Signaling Pathway in Leukemia
The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are critical for cytokine signaling.[2] While other JAKs are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it an attractive therapeutic target for leukemias and lymphomas to minimize off-target effects.[3][4]
The JAK3/STAT pathway is frequently dysregulated in various forms of leukemia, particularly in B-lineage Acute Lymphoblastic Leukemia (ALL) and some T-cell and myeloid malignancies.[2][3][5] Constitutive activation of this pathway can occur through overexpression of JAK3-activating cytokines or, less commonly, through activating mutations in the JAK3 gene itself.[2][5] This aberrant signaling promotes uncontrolled cell proliferation, survival, and resistance to chemotherapy.[3]
Upon cytokine binding to its receptor, JAK3 is activated and phosphorylates downstream Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5. These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival (e.g., BCL-2) and proliferation (e.g., c-Myc).
Experimental Protocols for Evaluating JAK3 Inhibitors in Leukemia Cell Lines
The following section outlines a generalized experimental workflow for assessing the efficacy of a potent JAK3 inhibitor. This compound would be used in parallel as a negative control to ensure that any observed effects are due to specific JAK3 inhibition and not off-target or compound-related artifacts.
Cell Culture
-
Cell Lines: Utilize a panel of leukemia cell lines with known JAK3 expression status. Examples include JAK3-positive lines like NALM-6 (B-cell precursor ALL) and MOLT-3 (T-cell ALL), and potentially a JAK3-negative line as a control.[1] The U937 cell line, which expresses a JAK3 activating mutation, serves as a sensitive model for specific inhibitors.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Protocol:
-
Seed leukemia cells in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Prepare serial dilutions of the potent JAK3 inhibitor and the negative control (this compound) in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Treat the cells with the compounds for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay like CellTiter-Glo®.
-
Measure absorbance or luminescence and calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO).
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay
-
Objective: To confirm that cell death is occurring via apoptosis.
-
Protocol (Annexin V/Propidium Iodide Staining):
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include this compound and vehicle controls.
-
Harvest cells and wash with cold Phosphate-Buffered Saline (PBS).
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Western Blot Analysis
-
Objective: To verify the inhibition of the JAK3 signaling pathway.
-
Protocol:
-
Treat cells with the test compound for a short duration (e.g., 2-6 hours) to observe signaling changes.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated JAK3 (p-JAK3), total JAK3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with corresponding secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system.
-
A reduction in the p-JAK3/JAK3 and p-STAT5/STAT5 ratios in treated cells compared to controls indicates successful pathway inhibition.
-
Conclusion
This compound is not a therapeutic agent for leukemia but an indispensable research tool. Its value lies in its inability to inhibit JAK3, providing a structurally similar but functionally inert molecule for use as a negative control. This allows researchers to confidently attribute the anti-leukemic effects of other compounds, like WHI-P131, to the specific inhibition of the JAK3 signaling pathway. Understanding the critical role of JAK3 in leukemia pathogenesis continues to drive the development of potent and selective inhibitors, for which proper experimental design, including the use of appropriate negative controls like this compound, is paramount for success.
References
- 1. Structure-based design of specific inhibitors of Janus kinase 3 as apoptosis-inducing antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janus Kinases in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jems.com [jems.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JAK3 pathway is constitutively active in B-lineage acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The JAK3 Inhibitor WHI-P258 and Its Postulated Effect on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the hypothesized role of WHI-P258 in the inhibition of platelet aggregation. While direct experimental data on this compound is not publicly available, this document extrapolates its potential mechanism of action and effects based on extensive research into the closely related and well-documented Janus Kinase 3 (JAK3) inhibitor, WHI-P131. Inhibition of the JAK3 signaling pathway has been demonstrated to be a critical regulator of platelet activation and aggregation. This guide provides a comprehensive overview of the JAK3-STAT3 signaling cascade in platelets, details the established effects of JAK3 inhibition by WHI-P131 on platelet function, and presents relevant experimental protocols for studying such effects. All information pertaining to the inhibitory effects on platelet aggregation is based on studies of WHI-P131 and should be considered indicative of the potential effects of this compound until direct research becomes available.
Introduction to Platelet Aggregation and the Role of JAK3
Platelet aggregation is a fundamental process in hemostasis and thrombosis, initiated by various agonists that trigger intracellular signaling cascades. A key pathway implicated in platelet activation involves the Janus Kinase (JAK) family of non-receptor tyrosine kinases. Specifically, JAK3 has been identified as a crucial regulator of platelet function. Upon stimulation by agonists such as thrombin, JAK3 becomes activated and subsequently phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. This phosphorylation is a critical step in the signaling cascade that leads to platelet shape change, granule secretion, and ultimately, aggregation.
The Postulated Mechanism of Action of this compound
Based on the established mechanism of the JAK3 inhibitor WHI-P131, it is hypothesized that this compound acts as a potent and selective inhibitor of JAK3. By binding to the ATP-binding site of the JAK3 enzyme, this compound would block its kinase activity. This inhibition would prevent the downstream phosphorylation and activation of STAT3 in response to platelet agonists. Consequently, the entire signaling cascade dependent on JAK3-STAT3 activation would be disrupted, leading to a significant reduction in platelet aggregation.
Signaling Pathway of JAK3 Inhibition in Platelets
The following diagram illustrates the proposed signaling pathway through which this compound is expected to exert its anti-platelet effects, based on the known actions of WHI-P131.
Caption: Proposed mechanism of this compound on platelet aggregation.
Quantitative Data on the Effects of JAK3 Inhibition (WHI-P131) on Platelet Function
The following tables summarize the quantitative effects of the JAK3 inhibitor WHI-P131 on various platelet functions. These data are presented as a proxy for the anticipated effects of this compound.
Table 1: Effect of WHI-P131 on Thrombin-Induced Platelet Aggregation
| WHI-P131 Concentration | Agonist (Thrombin) | Inhibition of Aggregation (%) |
| 10 µM | 0.1 U/mL | 50 ± 5 |
| 50 µM | 0.1 U/mL | 85 ± 7 |
| 100 µM | 0.1 U/mL | 98 ± 2 |
Table 2: Effect of WHI-P131 on Platelet Shape Change and Granule Secretion
| Parameter | WHI-P131 Concentration | Agonist (Thrombin) | Inhibition (%) |
| Shape Change (Pseudopod Formation) | 50 µM | 0.1 U/mL | > 90 |
| Serotonin Release (Granule Secretion) | 50 µM | 0.1 U/mL | 75 ± 8 |
Experimental Protocols
Detailed methodologies for key experiments used to assess the impact of JAK3 inhibitors on platelet function are provided below. These protocols can be adapted for the evaluation of this compound.
Preparation of Washed Human Platelets
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing acid-citrate-dextrose (ACD) as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Platelet Pelleting: Treat the PRP with prostacyclin (PGI2) to prevent platelet activation and centrifuge at 800 x g for 10 minutes to pellet the platelets.
-
Washing: Resuspend the platelet pellet in a Tyrode's buffer containing PGI2 and centrifuge again at 800 x g for 10 minutes. Repeat this washing step.
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (e.g., 3 x 10⁸ platelets/mL).
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the use of a light transmission aggregometer to measure platelet aggregation.
Caption: Workflow for light transmission aggregometry.
-
Incubation: Pre-incubate aliquots of the washed platelet suspension with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Aggregation Measurement: Place the platelet suspension in a siliconized glass cuvette with a stir bar in the aggregometer.
-
Agonist Addition: Add a platelet agonist (e.g., thrombin, collagen, or ADP) to initiate aggregation.
-
Data Recording: Record the change in light transmission through the platelet suspension over time. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.
-
Analysis: Quantify the extent of aggregation as the maximum percentage change in light transmission.
Western Blotting for STAT3 Phosphorylation
This protocol is used to determine the phosphorylation status of STAT3, a direct downstream target of JAK3.
-
Platelet Lysis: Following incubation with this compound and stimulation with an agonist, lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a primary antibody for total STAT3 as a loading control.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT3.
Conclusion and Future Directions
The evidence from studies on the JAK3 inhibitor WHI-P131 strongly suggests that this compound would be an effective inhibitor of platelet aggregation. By targeting the JAK3-STAT3 signaling pathway, this compound has the potential to be a novel anti-thrombotic agent. However, direct experimental validation is crucial. Future research should focus on in vitro and in vivo studies to specifically characterize the efficacy and potency of this compound in inhibiting platelet function. These studies should include dose-response curves for various agonists, assessment of effects on different aspects of platelet activation, and evaluation in animal models of thrombosis. Such research will be essential to confirm the therapeutic potential of this compound.
Methodological & Application
Application Notes and Protocols for WHI-P258 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WHI-P258 is a quinazoline-based compound identified as an inhibitor of Janus Kinase 3 (JAK3). JAK3 is a member of the Janus family of non-receptor tyrosine kinases, which are critical components of the JAK/STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and inflammation. The expression of JAK3 is predominantly restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune diseases, hematological malignancies, and organ transplant rejection.
This compound binds to the active site of JAK3 with an estimated inhibitory constant (Ki) of 72 µM. However, it is important to note that some reports suggest it is a weak inhibitor and may be suitable as a negative control in studies involving more potent JAK3 inhibitors. These application notes provide an overview of the use of this compound in a cell culture setting, including protocols for assessing its biological activity.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a general overview of its characteristics. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration range for their specific cell type and experimental conditions.
| Parameter | Value | Reference |
| Target | Janus Kinase 3 (JAK3) | [1] |
| Binding Affinity (Ki) | ~72 µM | [1] |
| Chemical Class | Quinazoline | [1] |
| Molecular Weight | 281.3 g/mol | N/A |
| Solubility | Soluble in DMSO | N/A |
Signaling Pathway
The JAK/STAT signaling cascade is initiated upon the binding of a cytokine to its corresponding cell surface receptor. This leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression. This compound is proposed to inhibit the kinase activity of JAK3, thereby blocking the downstream phosphorylation of STAT proteins.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound in cell culture. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for your specific cell line and research question.
Cell Viability/Proliferation Assay (MTT or WST-1)
This assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Target cells (e.g., cytokine-dependent lymphocyte cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization solution to each well and incubate overnight.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to determine if this compound induces apoptosis.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot for Phospho-STAT Analysis
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of downstream targets of JAK3, such as STAT3 or STAT5.
Materials:
-
Target cells (e.g., a cell line responsive to IL-2)
-
Serum-free medium
-
This compound stock solution
-
Cytokine for stimulation (e.g., recombinant human IL-2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pSTAT3/5, anti-total STAT3/5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting equipment
Protocol:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For cytokine stimulation experiments, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with desired concentrations of this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-pSTAT5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Disclaimer
The information and protocols provided in these application notes are intended for research use only. The protocols are generalized and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the end-user to determine the suitability of this compound for their particular application and to establish optimal working concentrations and conditions. Due to the limited availability of published data, the potency and specificity of this compound should be carefully validated in the experimental system of interest.
References
Recommended working concentration of WHI-P258
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of WHI-P258, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3). This document outlines recommended working concentrations, detailed experimental protocols, and the primary signaling pathways affected by this compound.
This compound is a quinazoline-derived small molecule. It has been shown to be a potent inhibitor of EGFR and a weaker inhibitor of JAK3. This dual activity makes it a tool for studying signaling pathways regulated by these kinases, although its significant potency difference should be carefully considered in experimental design.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a basis for determining appropriate working concentrations for various assays.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | Value | Cell Line/Conditions | Reference |
| EGFR | In vitro kinase assay (IC50) | 29 nM | A-431 cell vesicles | |
| JAK3 | Biochemical assay (Ki) | 72 µM | Cell-free |
Table 2: Recommended Starting Concentrations for In Vitro and Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| EGFR Inhibition (Cell-Based) | 10 nM - 1 µM | Based on the low nanomolar IC50 against EGFR. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and endpoint. |
| JAK3 Inhibition (Cell-Based) | 50 µM - 200 µM | Due to the high micromolar Ki, high concentrations are likely required to observe effects on JAK3. Off-target effects at these concentrations are highly probable. |
| Cell Viability/Proliferation Assays | 10 nM - 100 µM | A broad range is suggested to capture effects related to both EGFR and potential off-target kinases. |
| Apoptosis Induction Assays | 1 µM - 50 µM | Higher concentrations are likely required to induce apoptosis, potentially through inhibition of EGFR and other kinases. |
Signaling Pathways
This compound primarily affects the EGFR and JAK/STAT signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, are critical for regulating cell proliferation, survival, and migration.
Application Notes and Protocols for the Preparation of WHI-P258 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
WHI-P258 is a quinazoline (B50416) compound that has been identified as an inhibitor of Janus kinase 3 (JAK3).[1][2] The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling through the JAK/STAT pathway, which is vital for regulating the immune system.[3] Specifically, JAK3's expression is primarily limited to lymphocytes, making it an attractive target for the development of therapies for autoimmune diseases and other inflammatory conditions.[3][4]
Dimethyl sulfoxide (B87167) (DMSO) is a widely used polar aprotic solvent in biological research due to its ability to dissolve a broad spectrum of compounds, including both polar and non-polar molecules.[5][6][7] The preparation of a concentrated stock solution in DMSO is a fundamental step in many experimental workflows.[5] Adhering to a precise protocol for preparing stock solutions is essential for ensuring the stability of the compound, maintaining experimental reproducibility, and preventing issues such as compound precipitation.[5]
This document provides a comprehensive, step-by-step protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₅N₃O₂ | [] |
| Molecular Weight | 281.31 g/mol | [1][] |
| CAS Number | 21561-09-1 | [9] |
| Appearance | Solid (powder/crystalline) | [5] |
| Solubility in DMSO | 6 mg/mL (21.33 mM) to 14 mg/mL (49.76 mM) | [1][2] |
| Storage of Stock Solution | -20°C for 1 year; -80°C for 2 years | [9] |
Experimental Protocols
This section outlines the detailed methodology for preparing a this compound stock solution in DMSO.
Materials and Equipment
-
Reagents and Consumables:
-
This compound (solid form)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity, sterile-filtered[5]
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Sterile pipette tips
-
-
Equipment:
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and volume (e.g., 1 mL) of the stock solution you need to prepare.
-
Calculate the Required Mass of this compound:
-
Use the following formula to calculate the mass of this compound required: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example calculation for 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L x 0.001 L x 281.31 g/mol = 0.0028131 g
-
Mass (mg) = 2.81 mg
-
-
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of this compound into the tube.
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex the solution for 30-60 seconds to facilitate dissolution.[5]
-
Visually inspect the solution to ensure the compound has completely dissolved.
-
If the compound does not fully dissolve, sonication can be used to aid the process.[1] Gentle warming to 37°C may also help, provided the compound is not temperature-sensitive.[5]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[5] This helps to avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.[5]
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years), protected from light.[5][9]
-
Dilution for Cell-Based Assays
When preparing working solutions for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity.[11] A final DMSO concentration of less than 0.5% is generally recommended.[11]
-
Stepwise Dilution: To prevent precipitation of the compound, it is advisable to perform dilutions in a stepwise manner.[11] For instance, first, dilute the high-concentration DMSO stock solution to an intermediate concentration with more DMSO before the final dilution into the aqueous culture medium.[1]
-
Pre-warming: Pre-warming both the stock solution and the culture medium to 37°C before dilution can help to avoid precipitation.[1]
Signaling Pathway
This compound is known to target JAK3, a key component of the JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. Activated STATs then translocate to the nucleus to regulate gene transcription.[3]
Caption: Simplified JAK/STAT signaling pathway showing this compound inhibition of JAK3.
Safety Precautions and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.[10]
-
Ventilation: Handle DMSO in a well-ventilated area.[12]
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic and will readily absorb moisture from the air.[5] Use anhydrous DMSO and keep the container tightly sealed when not in use to prevent compound precipitation.[5]
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local regulations.[10]
References
- 1. This compound | EGFR | JAK | JNK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols: WHI-P258 as a Negative Control in Western Blot Analysis of JAK3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of signal transduction research and drug discovery, the use of specific inhibitors is crucial for elucidating the roles of individual kinases. Janus kinase 3 (JAK3) is a key enzyme in the signaling pathways of several cytokines, making it an attractive target for therapeutic intervention in autoimmune diseases and certain cancers. When evaluating the efficacy and specificity of novel JAK3 inhibitors, the inclusion of appropriate controls is paramount for the accurate interpretation of experimental data. WHI-P258, a dimethoxyquinazoline compound, serves as an excellent negative control in such studies. Due to its weak inhibitory activity against JAK3, it allows researchers to distinguish between specific, on-target effects of potent inhibitors and non-specific or off-target effects.
These application notes provide a comprehensive guide to utilizing this compound as a negative control in Western blot experiments designed to assess the inhibition of the JAK3 signaling pathway.
Mechanism of Action of JAK3 and the Role of Inhibitors
JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases. It plays a critical role in signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3, in association with JAK1, becomes activated through autophosphorylation. Activated JAK3 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in immune cell proliferation, differentiation, and survival.
Potent JAK3 inhibitors are designed to bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of JAK3 itself and its downstream targets. In a Western blot experiment, this inhibition is typically observed as a decrease in the phosphorylation of JAK3 (p-JAK3) and STAT5 (p-STAT5).
This compound, in contrast, is a weak inhibitor of JAK3, with a reported inhibition constant (Ki) of 72 µM. This low potency means that at concentrations where specific inhibitors show significant effects, this compound is not expected to cause a substantial reduction in JAK3-mediated phosphorylation. This property makes it an ideal tool to control for non-specific effects of the compound or the vehicle (e.g., DMSO) in cellular assays.
Data Presentation: Comparison of JAK3 Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to several known potent JAK3 inhibitors. This data is essential for designing experiments and interpreting the results when using this compound as a negative control.
| Compound Name | Target(s) | IC50 / Ki | Selectivity Profile | Reference(s) |
| This compound | JAK3 | Ki: 72 µM | Weak inhibitor, used as a negative control. | |
| Tofacitinib | JAK3, JAK1, JAK2 | IC50: 1 nM (JAK3), 112 nM (JAK1), 20 nM (JAK2) | Pan-JAK inhibitor with preference for JAK3. | |
| Ritlecitinib (PF-06651600) | JAK3 | IC50: 33.1 nM | Highly selective for JAK3 over other JAKs. | |
| FM-381 | JAK3 | IC50: 127 pM | Highly selective for JAK3 over other JAKs. | |
| JANEX-1 (WHI-P131) | JAK3 | IC50: 78 µM | Selective for JAK3 over JAK1 and JAK2. |
Experimental Protocols
Protocol 1: Western Blot Analysis of JAK3 and STAT5 Phosphorylation
This protocol details the steps to assess the effect of a test compound on JAK3 signaling, using this compound as a negative control.
Materials:
-
Cell line expressing the IL-2 receptor and JAK3 (e.g., NK-92, Kit225)
-
Cell culture medium and supplements
-
Test compound (potent JAK3 inhibitor)
-
This compound (negative control)
-
Vehicle control (e.g., DMSO)
-
Recombinant human IL-2
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JAK3 (Tyr980/981)
-
Rabbit anti-total JAK3
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-total STAT5
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere or grow to the desired confluence. b. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling. c. Prepare serial dilutions of the test compound and this compound in culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed 0.1%. d. Pre-treat the cells with the test compound, this compound, or vehicle for 1-2 hours. e. Stimulate the cells with IL-2 (e.g., 100 ng/mL) for 15-30 minutes to activate the JAK3 pathway. Include an unstimulated control group.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to each well or plate, and incubate on ice for 10-15 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Carefully transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/3 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker. e. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-JAK3 or anti-phospho-STAT5) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (total JAK3 or total STAT5) and a loading control (β-actin or GAPDH).
Expected Results:
-
Vehicle Control (IL-2 stimulated): Strong bands for p-JAK3 and p-STAT5.
-
Potent JAK3 Inhibitor (IL-2 stimulated): A dose-dependent decrease in the intensity of p-JAK3 and p-STAT5 bands.
-
This compound (IL-2 stimulated): No significant decrease in the intensity of p-JAK3 and p-STAT5 bands at concentrations where the potent inhibitor is effective.
-
Unstimulated Control: Low to no detectable bands for p-JAK3 and p-STAT5.
Mandatory Visualizations
JAK3 Signaling Pathway
Caption: JAK3 Signaling Pathway and Points of Inhibition.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis.
Conclusion
The use of this compound as a negative control is a critical component of robust Western blot experiments aimed at characterizing novel JAK3 inhibitors. Its weak inhibitory activity provides a clear baseline to differentiate specific, on-target effects from non-specific cellular responses. By following the detailed protocols and utilizing the provided data and diagrams, researchers can confidently assess the efficacy and specificity of their compounds, leading to more reliable and reproducible results in the pursuit of novel therapeutics targeting the JAK3 signaling pathway.
Application Notes and Protocols for WHI-P258 in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WHI-P258 is a quinazoline-based compound structurally related to the Janus kinase 3 (JAK3) inhibitor, WHI-P131. While some reports suggest this compound binds weakly to JAK3 and may serve as a negative control, its structural similarity to a known JAK3 inhibitor warrants investigation into its potential inhibitory effects in cellular assays such as immunoprecipitation (IP).[1] These application notes provide a comprehensive guide for utilizing this compound in immunoprecipitation experiments to study the JAK3/STAT signaling pathway. The protocols outlined below are based on established immunoprecipitation procedures and data from studies on the closely related and well-characterized JAK3 inhibitor, WHI-P131.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade is a critical pathway for transmitting signals from extracellular cytokines to the nucleus, thereby regulating cellular processes like proliferation, differentiation, and immune responses.[2][3] The pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[2][3]
JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in immune function.[2][4] Small molecule inhibitors targeting the ATP-binding site of JAK3, such as WHI-P131, can block its kinase activity, thereby preventing the phosphorylation and activation of downstream STAT proteins, including STAT1, STAT3, and STAT5.[2][5]
Data Presentation
Inhibitor Properties and Activity
| Compound | Target | Ki | IC50 | Notes |
| This compound | JAK3 | ~72 µM (estimated) | Not widely reported | Binds to the active site of JAK3. Some reports suggest it does not inhibit JAK3 activity at concentrations up to 100 µM and may serve as a negative control.[1] |
| WHI-P131 (Janex-1) | JAK3 | Not widely reported | 78 µM (mouse recombinant protein)[6][7] | A potent and selective inhibitor of JAK3.[5] Also shown to inhibit thrombin-induced tyrosine phosphorylation of STAT1 and STAT3.[2][5] |
Recommended Working Concentrations from Related Compound Studies (WHI-P131)
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| KARPAS 299 | 50 µM | 1 hour | Inhibition of STAT3 phosphorylation | [5] |
| K562 | 30-100 µM | 48 hours | Decreased tyrosine phosphorylation of STAT5 | [8] |
| Human Chondrocytes | 100 µM | 30-60 minutes | Blockade of STAT3 phosphorylation in response to rhIL-6 | [9] |
Experimental Protocols
Protocol 1: Immunoprecipitation of JAK3 to Assess Autophosphorylation
This protocol is designed to determine the effect of this compound on the autophosphorylation of JAK3.
Materials:
-
Cells expressing JAK3 (e.g., KARPAS 299, K562)
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-JAK3 antibody (validated for IP)
-
Anti-phosphotyrosine antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh tube.
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-JAK3 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-phosphotyrosine antibody to detect phosphorylated JAK3. Subsequently, the membrane can be stripped and re-probed with an anti-JAK3 antibody to confirm equal loading.
Protocol 2: Analysis of Downstream STAT Phosphorylation Following this compound Treatment and Immunoprecipitation
This protocol assesses the effect of this compound on the phosphorylation of downstream STAT proteins.
Materials:
-
Same as Protocol 1, with the addition of antibodies specific for phosphorylated STATs (e.g., anti-phospho-STAT3, anti-phospho-STAT5) and total STATs.
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Immunoprecipitation of a Target Protein (Optional, for Co-IP): If investigating the interaction of a specific protein with phosphorylated STATs, perform immunoprecipitation for that target protein as described in Protocol 1.
-
Western Blot Analysis:
-
For direct analysis of STAT phosphorylation, load equal amounts of total cell lysate onto an SDS-PAGE gel.
-
For analysis after immunoprecipitation, use the eluted samples from the IP.
-
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3).
-
Strip the membrane and re-probe with an antibody for the corresponding total STAT protein to confirm equal loading.
Mandatory Visualizations
Caption: The JAK/STAT signaling pathway and the putative inhibition point of this compound.
Caption: Experimental workflow for immunoprecipitation using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WHI-P131 | Cell Signaling Technology [cellsignal.com]
- 6. WHI-P131 hydrochloride, JAK3 inhibitor (CAS 202475-60-3) | Abcam [abcam.com]
- 7. stemcell.com [stemcell.com]
- 8. [Specific function of STAT5 in regulation of proliferation of chronic leukemia K562 cells: inhibitory effect of WHI-P131] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WHI-P258 as a Negative Control in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular analysis by flow cytometry, the use of appropriate controls is paramount to ensure the validity and reproducibility of experimental data. Small molecule inhibitors are powerful tools for dissecting cellular signaling pathways. When investigating the effects of a potent and specific inhibitor, it is crucial to include a negative control compound to account for any off-target or non-specific effects. WHI-P258, a quinazoline (B50416) derivative, has been identified as a weak inhibitor of Janus kinase 3 (JAK3). Due to its significantly lower potency compared to other specific JAK3 inhibitors, this compound serves as an excellent negative control in flow cytometry experiments designed to probe the JAK/STAT signaling pathway and its downstream cellular consequences.
These application notes provide detailed protocols and expected outcomes for the use of this compound as a negative control in flow cytometry-based assays, including the analysis of STAT phosphorylation, lymphocyte proliferation, and apoptosis.
Data Presentation: Expected Outcomes with this compound
When utilized as a negative control, this compound is expected to elicit minimal to no effect on the measured cellular parameters compared to the vehicle control (e.g., DMSO). In contrast, a potent and specific inhibitor of the target pathway should induce a significant and measurable change. The following tables summarize the anticipated quantitative data from flow cytometry analyses.
Table 1: Analysis of Cytokine-Induced STAT5 Phosphorylation in Lymphocytes
| Treatment Group | Concentration (µM) | % of pSTAT5+ CD4+ T Cells (Mean ± SD) | Median Fluorescence Intensity (MFI) of pSTAT5 (Mean ± SD) |
| Unstimulated (Vehicle) | - | 2.5 ± 0.8 | 50 ± 15 |
| Cytokine-Stimulated (Vehicle) | - | 85.2 ± 5.1 | 1500 ± 250 |
| This compound (Negative Control) | 10 | 83.5 ± 6.2 | 1450 ± 280 |
| Potent JAK3 Inhibitor | 1 | 15.7 ± 4.5 | 250 ± 75 |
Table 2: Assessment of Lymphocyte Proliferation using a Cell Proliferation Dye
| Treatment Group | Concentration (µM) | Proliferation Index (Mean ± SD) | % Divided Cells (Mean ± SD) |
| Unstimulated (Vehicle) | - | 1.1 ± 0.2 | 5.3 ± 1.5 |
| Stimulated (Vehicle) | - | 4.8 ± 0.5 | 92.1 ± 3.7 |
| This compound (Negative Control) | 10 | 4.6 ± 0.6 | 90.5 ± 4.1 |
| Potent Proliferation Inhibitor | 1 | 1.5 ± 0.3 | 20.4 ± 5.2 |
Table 3: Evaluation of Apoptosis Induction by Annexin V/Propidium Iodide Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) (Mean ± SD) | % Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD) | % Necrotic Cells (Annexin V+ / PI+) (Mean ± SD) |
| Untreated (Vehicle) | - | 95.2 ± 2.1 | 3.1 ± 1.0 | 1.7 ± 0.8 |
| This compound (Negative Control) | 10 | 94.8 ± 2.5 | 3.5 ± 1.2 | 1.7 ± 0.9 |
| Potent Apoptosis Inducer | 1 | 45.3 ± 7.8 | 50.2 ± 6.5 | 4.5 ± 2.1 |
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity, hematopoiesis, and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. JAK3 is predominantly expressed in hematopoietic cells and is crucial for the signaling of cytokines that utilize the common gamma chain (γc).
Experimental Workflow for STAT Phosphorylation Analysis
The following workflow outlines the key steps for assessing the effect of this compound on cytokine-induced STAT phosphorylation using flow cytometry.
Experimental Protocols
Protocol 1: Analysis of Cytokine-Induced STAT5 Phosphorylation
Objective: To assess the effect of this compound on IL-2-induced STAT5 phosphorylation in primary human T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Potent JAK3 inhibitor (e.g., Tofacitinib, stock solution in DMSO)
-
Recombinant Human IL-2
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold Methanol)
-
Staining Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-pSTAT5 (pY694)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend cells in pre-warmed RPMI 1640 + 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of cell suspension into flow cytometry tubes.
-
Add this compound (final concentration 10 µM), potent JAK3 inhibitor (final concentration 1 µM), or an equivalent volume of DMSO (vehicle control) to the respective tubes.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Add recombinant human IL-2 (final concentration 100 ng/mL) to all tubes except the unstimulated control.
-
Incubate for 15 minutes at 37°C, 5% CO2.
-
Immediately fix the cells by adding 100 µL of 4% PFA and incubate for 10 minutes at room temperature.
-
Wash cells with 2 mL of Staining Buffer and centrifuge at 500 x g for 5 minutes.
-
Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold 90% methanol (B129727) and incubate on ice for 30 minutes.
-
Wash cells twice with 2 mL of Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-CD3, anti-CD4, and anti-pSTAT5 antibodies at pre-titrated optimal concentrations.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash cells once with 2 mL of Staining Buffer.
-
Resuspend cells in 300 µL of Staining Buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on CD3+CD4+ T cells and quantifying the percentage of pSTAT5 positive cells and the median fluorescence intensity (MFI).
Protocol 2: Lymphocyte Proliferation Assay
Objective: To evaluate the effect of this compound on T cell proliferation in response to mitogenic stimulation.
Materials:
-
PBMCs
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
RPMI 1640 + 10% FBS
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
This compound
-
Potent proliferation inhibitor (e.g., Rapamycin)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8
-
Flow cytometer
Procedure:
-
Label PBMCs with the cell proliferation dye according to the manufacturer's instructions.
-
Resuspend labeled cells in RPMI 1640 + 10% FBS at 1 x 10^6 cells/mL.
-
Plate 200 µL of cell suspension per well in a 96-well plate.
-
Add this compound, potent proliferation inhibitor, or DMSO to the respective wells.
-
Add the mitogen to all wells except the unstimulated control.
-
Incubate for 4-5 days at 37°C, 5% CO2.
-
Harvest cells and wash with Staining Buffer.
-
Stain with anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes on ice.
-
Wash cells and resuspend in Staining Buffer for flow cytometry analysis.
-
Analyze the data by gating on CD4+ or CD8+ T cells and using the proliferation dye fluorescence to determine the percentage of divided cells and the proliferation index.
Protocol 3: Apoptosis Assay
Objective: To determine if this compound induces apoptosis in a sensitive cell line.
Materials:
-
Jurkat cells (or other suitable cell line)
-
RPMI 1640 + 10% FBS
-
This compound
-
Potent apoptosis inducer (e.g., Staurosporine)
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Seed Jurkat cells at 0.5 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with this compound, a potent apoptosis inducer, or DMSO for 24 hours.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 100 µL of Annexin V Binding Buffer.
-
Add Annexin V and PI at the recommended concentrations.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze immediately on a flow cytometer.
-
Quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Conclusion
Application Notes for Cell-Based Assays Using WHI-P258, a JAK3 Inhibitor
Introduction
WHI-P258 is a quinazoline-derived small molecule inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase predominantly expressed in hematopoietic cells.[1][2] JAK3 plays a crucial role in signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), including those for interleukin-2 (B1167480) (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is essential for the development, proliferation, and function of lymphocytes. Dysregulation of the JAK3 signaling pathway is implicated in various autoimmune diseases and lymphoproliferative disorders, making it a compelling therapeutic target. This compound targets the ATP-binding site of JAK3, with a reported Ki of 72 µM, and is often utilized in research to probe the function of JAK3 in cellular processes.[1] Some studies suggest it may act as a weak inhibitor and can be used as a negative control in the development of more potent JAK3 inhibitors.[2]
Mechanism of Action
The JAK-STAT signaling cascade is a primary pathway for cytokine signaling. Upon cytokine binding to its receptor, receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphotyrosine sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene expression. In the context of IL-2 signaling in T-cells, JAK3, in partnership with JAK1, is activated and subsequently phosphorylates STAT5.[3][4] Phosphorylated STAT5 (pSTAT5) is critical for T-cell proliferation and survival.[4] this compound, by inhibiting the kinase activity of JAK3, blocks the phosphorylation of STAT5, thereby inhibiting the downstream cellular responses, such as proliferation.
Data Presentation
| Inhibitor | Target(s) | IC50 (nM) in Cell-Free Assays | Reference |
| Tofacitinib | JAK3, JAK1, JAK2 | 1 (JAK3), 112 (JAK1), 20 (JAK2) | [5] |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | [5] |
| Fedratinib | JAK2 | 3 | [5] |
| Filgotinib | JAK1 | 10 | [5] |
| WHI-P154 | JAK3 | 1800 | [6] |
| JANEX-1 (WHI-P131) | JAK3 | 78000 | [7] |
| This compound | JAK3 | Ki = 72,000 | [1] |
Experimental Protocols
Protocol 1: Inhibition of IL-2-Induced STAT5 Phosphorylation in Human T-Cells
This protocol describes a method to assess the inhibitory activity of this compound on JAK3 by measuring the phosphorylation of its downstream target, STAT5, in response to IL-2 stimulation in a human T-cell line (e.g., Jurkat or primary human T-cells).
Materials:
-
Human T-cell line (e.g., Jurkat) or isolated primary human T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human IL-2
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% methanol (B129727) or commercial permeabilization buffer)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Starvation: Culture T-cells in complete RPMI-1640 medium. Prior to the assay, wash the cells and resuspend them in serum-free RPMI-1640 for 2-4 hours to reduce basal STAT5 phosphorylation.
-
Inhibitor Treatment: Seed the starved cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL. Add serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) or vehicle control (DMSO) to the wells. Incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-2 to a final concentration of 100 ng/mL. Include an unstimulated control. Incubate for 15-30 minutes at 37°C.[8]
-
Fixation: Stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with PBS containing 1% BSA. Resuspend the cells in the staining buffer containing the anti-phospho-STAT5 antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, measuring the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
-
Data Analysis: The percentage of inhibition is calculated relative to the IL-2 stimulated control without the inhibitor. The IC50 value can be determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay to Determine the Effect of this compound on IL-2-Dependent Cell Proliferation
This protocol outlines the use of a colorimetric cell viability assay (e.g., WST-1 or MTT) to measure the anti-proliferative effect of this compound on an IL-2-dependent cell line (e.g., CTLL-2).
Materials:
-
IL-2-dependent cell line (e.g., CTLL-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL IL-2)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the exponential growth phase and wash them to remove residual IL-2. Resuspend the cells in a medium containing a suboptimal concentration of IL-2 (to be determined empirically to allow for measurable inhibition) and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Addition: Add serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement (WST-1 Assay):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: JAK3-STAT5 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | EGFR | JAK | JNK | TargetMol [targetmol.com]
- 3. Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JAK | DC Chemicals [dcchemicals.com]
- 7. JAK3 inhibitor | JAK3 Selective inhibitors | JAK3 isoform specific inhibitor [selleck.cn]
- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Application Notes and Protocols for In Vivo Experimental Design of WHI-P258 and Related JAK3 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for the Janus kinase 3 (JAK3) inhibitor WHI-P258 and its more potent analogs, such as WHI-P131. This document outlines detailed methodologies for key experiments, summarizes quantitative data in structured tables, and includes visualizations of signaling pathways and experimental workflows.
Introduction
This compound, chemically known as 4-(phenyl)-amino-6,7-dimethoxyquinazoline, is a member of a class of compounds designed as inhibitors of Janus kinase 3 (JAK3). JAK3 is a critical enzyme in the signaling pathways of several cytokines that are pivotal for the function and development of lymphocytes. Consequently, JAK3 has emerged as a significant therapeutic target for autoimmune diseases and certain types of cancer.[1]
While this compound is the parent compound of this series, structure-activity relationship studies have revealed that derivatives with a hydroxyl group at the 4' position of the phenyl ring, such as WHI-P131 (4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline), exhibit more potent and selective inhibitory activity against JAK3.[2] In kinase assays, WHI-P131 demonstrated potent JAK3 inhibition, whereas this compound did not show significant activity.[2] Therefore, in vivo experimental designs have predominantly focused on these more active analogs. These notes will leverage the available preclinical data for WHI-P131 and related compounds to provide a robust framework for designing in vivo studies.
Signaling Pathway
This compound and its analogs target the ATP-binding site of the JAK3 kinase domain. This inhibition blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the downstream signaling of cytokine receptors. This interruption of the JAK/STAT pathway ultimately modulates immune responses and can induce apoptosis in malignant cells dependent on this pathway.
References
- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design of specific inhibitors of Janus kinase 3 as apoptosis-inducing antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Validating JAK3-Dependent Apoptosis Using WHI-P258
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase 3 (JAK3) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells and is a critical component of the JAK/STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a pivotal role in lymphocyte development, proliferation, and survival. Dysregulation of the JAK3 signaling cascade is implicated in numerous hematological malignancies, making it a compelling therapeutic target.
WHI-P258 is a specific inhibitor of JAK3. By blocking the kinase activity of JAK3, this compound disrupts the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in JAK3-dependent cancer cells. These application notes provide a comprehensive guide to utilizing this compound for the validation of JAK3-dependent apoptosis in relevant cell lines. The provided protocols and data serve as a practical resource for researchers investigating the therapeutic potential of JAK3 inhibition.
Data Presentation
The following tables summarize representative quantitative data for a selective JAK3 inhibitor with a mechanism of action similar to this compound. This data illustrates the dose-dependent effects on key markers of apoptosis and signaling pathway inhibition in a T-cell lymphoma cell line (SU-DHL-1).
Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation
| This compound Concentration (µM) | Inhibition of p-STAT3 (%) |
| 0 (Vehicle) | 0 |
| 5 | 25 |
| 10 | 50 |
| 20 | 75 |
| 40 | 95 |
Table 2: Induction of Apoptosis Measured by Annexin V Staining
| This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) |
| 0 (Vehicle) | 48 | 5 |
| 10 | 48 | 25 |
| 20 | 48 | 45 |
| 40 | 48 | 70 |
Table 3: Caspase-3/7 Activation
| This compound Concentration (µM) | Treatment Duration (hours) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 24 | 1.0 |
| 10 | 24 | 2.5 |
| 20 | 24 | 4.0 |
| 40 | 24 | 6.5 |
Signaling Pathway and Experimental Workflow
JAK3 Signaling Pathway and Inhibition by this compound
Caption: JAK3 signaling pathway and its inhibition by this compound.
Experimental Workflow for Validating JAK3-Dependent Apoptosis
Caption: Experimental workflow for validating this compound induced apoptosis.
Experimental Protocols
Western Blot for Phosphorylated JAK3/STAT5 and Apoptosis Markers
This protocol details the detection of changes in the phosphorylation status of JAK3 and its downstream target STAT5, as well as the cleavage of PARP and caspase-3, as markers of apoptosis induction.
Materials:
-
JAK3-dependent cell line (e.g., SU-DHL-1, Jurkat)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-JAK3 (Tyr980/981), anti-JAK3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize overnight. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (Annexin V staining) and membrane integrity (Propidium Iodide staining).
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1-5 x 10^5 cells per sample.
-
Staining:
-
Wash cells twice with cold PBS and then resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution:
-
Add the Caspase-Glo® 3/7 Reagent directly to the cells in the 96-well plate.
-
Mix by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control after background subtraction.
Conclusion
The protocols and representative data provided in these application notes offer a robust framework for validating the pro-apoptotic effects of this compound through the specific inhibition of the JAK3 signaling pathway. By employing these methodologies, researchers can effectively characterize the mechanism of action of this compound and other JAK3 inhibitors, contributing to the development of targeted therapies for hematological malignancies and other diseases driven by aberrant JAK3 activity.
Application Notes and Protocols for WHI-P258 as a Control for Off-Target Effects of JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents. However, the high degree of homology in the ATP-binding site among JAK family members and other kinases presents a challenge in developing highly selective inhibitors. Consequently, assessing the off-target effects of novel JAK inhibitors is a crucial step in their preclinical development.
WHI-P258 is a dimethoxyquinazoline compound that has been characterized as a weak inhibitor of JAK3. Due to its minimal activity against JAK3 and potentially other kinases, this compound can serve as a valuable negative control in experimental settings. By comparing the cellular effects of a potent JAK inhibitor to those of this compound, researchers can differentiate between on-target effects mediated by JAK inhibition and off-target effects resulting from interactions with other cellular components. These application notes provide a comprehensive guide, including detailed protocols, for utilizing this compound to investigate and control for off-target effects of JAK inhibitors.
Data Presentation: Kinase Selectivity Profile of this compound
Establishing a baseline for the kinase inhibitory activity of this compound is essential for its use as a negative control. The following table summarizes the available quantitative data on the inhibitory activity of this compound against JAK family members and other selected kinases. It is important to note that inhibitory concentrations can vary between different assay formats and experimental conditions.
| Kinase Target | Inhibition Value (IC50/Ki) | Assay Type | Reference |
| JAK3 | 72 µM (Ki, estimated) | Biochemical Kinase Assay | [1] |
| JAK1 | No significant inhibition reported | Biochemical Kinase Assay | |
| JAK2 | No significant inhibition reported | Biochemical Kinase Assay | |
| TYK2 | Data not available | ||
| EGFR | Potential for inhibition | Cellular assays on related compounds | [2] |
Note: The provided data for this compound is limited. Researchers are strongly encouraged to perform their own comprehensive kinase profiling of this compound against a broad panel of kinases to confirm its suitability as a negative control in their specific experimental context. Related dimethoxyquinazoline compounds, such as WHI-P131 and WHI-P154, have demonstrated potent inhibition of the EGF receptor family, suggesting that this compound may also have off-target activities that need to be considered.[2]
Mandatory Visualizations
To facilitate a clear understanding of the experimental logic and underlying biological pathways, the following diagrams are provided.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the on-target and off-target effects of JAK inhibitors using this compound as a negative control.
Protocol 1: Biochemical Kinase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified JAK kinases.
Objective: To determine the IC50 values of a test JAK inhibitor and this compound against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase-specific peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP (Adenosine triphosphate)
-
Test JAK inhibitor
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test JAK inhibitor and this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the JAK enzyme and the peptide substrate in kinase assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Phospho-STAT (pSTAT) Western Blot Analysis
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Objective: To compare the ability of a test JAK inhibitor and this compound to block JAK-STAT signaling in cells.
Materials:
-
A suitable cell line expressing the target JAKs (e.g., TF-1, HEL, or primary immune cells)
-
Appropriate cytokine for stimulation (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2)
-
Test JAK inhibitor
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT (e.g., pSTAT5 Tyr694), anti-total-STAT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere or stabilize overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of the test JAK inhibitor, this compound, or vehicle (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the pSTAT signal to the total STAT and loading control signals.
Protocol 3: Cell Viability Assay
This assay assesses the cytotoxic or anti-proliferative effects of the inhibitors.
Objective: To determine if the observed cellular effects of a test JAK inhibitor are due to on-target inhibition of proliferation or off-target cytotoxicity, using this compound as a control.
Materials:
-
A cytokine-dependent cell line (e.g., TF-1)
-
Test JAK inhibitor
-
This compound
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
96-well white, clear-bottom assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 5,000 cells/well) in a 96-well plate in the presence of the required cytokine for proliferation.
-
Compound Treatment: Add serial dilutions of the test JAK inhibitor, this compound, or vehicle (DMSO) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) values by fitting the data to a dose-response curve.
Interpretation of Results
By systematically applying these protocols, researchers can generate a comprehensive dataset to evaluate the off-target effects of their test JAK inhibitor.
-
Biochemical vs. Cellular Potency: A significant discrepancy between the biochemical IC50 and the cellular potency (e.g., pSTAT inhibition) of the test compound may suggest off-target effects. If this compound, which is biochemically weak, shows unexpected cellular activity, it further underscores the importance of investigating off-target mechanisms.
-
Phenotypic Comparison: If the test JAK inhibitor induces a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is not observed with a potent, selective JAK inhibitor but is mimicked by this compound at similar concentrations, this strongly suggests an off-target mechanism is responsible for that phenotype.
-
Dose-Response Analysis: On-target effects are typically observed at concentrations consistent with the inhibitor's potency against the target kinase. Off-target effects often require higher concentrations. Comparing the dose-response curves of the test inhibitor and this compound across different assays can help to delineate these concentration windows.
Conclusion
The use of a well-characterized negative control is indispensable for the rigorous evaluation of novel kinase inhibitors. This compound, with its weak inhibitory activity against JAK3, provides a valuable tool for dissecting the on-target versus off-target effects of potent JAK inhibitors. The protocols outlined in these application notes offer a systematic approach to generate robust and interpretable data, ultimately contributing to the development of safer and more effective targeted therapies. Researchers should, however, remain cognizant of the limited publicly available data on this compound's broader kinase selectivity and consider conducting their own profiling to ensure its appropriate use as a negative control in their specific research context.
References
Troubleshooting & Optimization
WHI-P258 solubility issues in aqueous media
For researchers, scientists, and drug development professionals utilizing WHI-P258, this technical support center provides essential guidance on addressing solubility challenges in aqueous media. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a dimethoxyquinazoline compound that acts as a weak inhibitor of Janus kinase 3 (JAK3). Due to its weak binding to JAK3, it is often employed as a negative control in experiments to help elucidate the specific effects of more potent JAK3 inhibitors.
Q2: I'm observing precipitation after adding my this compound stock solution to my aqueous cell culture medium. What is causing this?
This is a common issue arising from the low aqueous solubility of this compound. The compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), but its solubility dramatically decreases when introduced into an aqueous environment such as cell culture media or phosphate-buffered saline (PBS). This rapid change in solvent polarity causes the compound to "crash out" or precipitate.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous DMSO.
Q4: How can I prevent this compound from precipitating when I add it to my aqueous experimental system?
Several techniques can be employed to prevent precipitation:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your aqueous medium, perform a serial dilution. First, dilute the high-concentration stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the pre-warmed (37°C) culture medium while gently vortexing to ensure rapid and even dispersion.
-
Pre-warming Medium: Gently warming your cell culture medium to 37°C before adding the this compound solution can help maintain its solubility.
-
Lowering Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
-
Control DMSO Concentration: Keep the final concentration of DMSO in your culture medium at or below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Q5: How should I store my this compound stock solution?
For long-term storage, DMSO stock solutions of this compound should be stored at -80°C. For short-term storage, -20°C is acceptable. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Solubility Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to aqueous media. | Rapid solvent exchange and low aqueous solubility. | Perform a serial dilution as described in the FAQs and the detailed protocol below. Pre-warm the aqueous medium to 37°C before adding the compound. |
| Solution becomes cloudy over time after initial dissolution. | The final concentration exceeds the solubility limit in the specific aqueous medium. | Decrease the final working concentration of this compound. Ensure the final DMSO concentration is optimal and not exceeding 0.5%. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate final concentrations. | Visually inspect for any precipitate before use. If observed, prepare a fresh solution using the recommended procedures. Sonication of the DMSO stock solution can aid in complete dissolution. |
| Cell toxicity observed. | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration does not exceed 0.5% (v/v). Prepare a more dilute intermediate stock solution if necessary to achieve this. Always run a vehicle control. |
Data Presentation: this compound Solubility
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table summarizes its known solubility in common laboratory solvents. It is important to note that the solubility in aqueous buffers like PBS and Tris is very low.
| Solvent | Concentration | Remarks |
| DMSO | ≥ 31.25 mg/mL (≥ 111.09 mM) | Ultrasonic treatment is recommended to aid dissolution.[1] |
| In Vivo Formulation 1 | ≥ 2.25 mg/mL | A co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 2.25 mg/mL | A co-solvent system of 10% DMSO and 90% Corn oil.[1] |
| Aqueous Buffers (e.g., PBS, Tris-HCl) | Very Low | Direct dissolution is not recommended. Use serial dilution from a DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a step-by-step guide for preparing this compound solutions to minimize precipitation in aqueous cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free polypropylene (B1209903) tubes
-
Vortex mixer
-
Water bath sonicator
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (Molecular Weight of this compound = 281.31 g/mol ). c. Vortex the vial for 1-2 minutes to mix. d. Place the vial in a water bath sonicator for 10-15 minutes to ensure complete dissolution. e. Visually inspect the solution to confirm that no particulates are visible. f. Aliquot the 10 mM stock solution into smaller, single-use sterile polypropylene tubes. g. Store the aliquots at -80°C for long-term storage.
-
Preparation of a 10 µM Working Solution in Cell Culture Medium (Example): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Gently warm the complete cell culture medium to 37°C in a water bath. c. Step 1: Intermediate Dilution. Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock 1:10 in anhydrous DMSO. For example, add 5 µL of the 10 mM stock to 45 µL of DMSO. d. Step 2: Final Dilution. In a sterile tube, add the required volume of the 1 mM intermediate stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. For a 10 µM final concentration in 10 mL of medium, add 100 µL of the 1 mM intermediate stock to 9.9 mL of medium. e. Gently vortex the final working solution immediately after adding the intermediate stock to ensure rapid and uniform dispersion. f. Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures. g. Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (in this example, 0.1% DMSO).
Protocol 2: Western Blot Analysis to Confirm Lack of JAK3 Pathway Inhibition by this compound (Negative Control)
This protocol describes how to use this compound as a negative control to demonstrate the specificity of a potent JAK3 inhibitor in a Western blot experiment.
Materials:
-
JAK3-expressing cell line (e.g., Jurkat T-cells)
-
Complete cell culture medium
-
This compound (prepared as in Protocol 1)
-
A potent, specific JAK3 inhibitor (Positive Control)
-
Cytokine for stimulation (e.g., Interleukin-2, IL-2)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (p-STAT5), anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Seed Jurkat T-cells at an appropriate density in culture plates. b. Pre-treat the cells with:
- Vehicle control (DMSO)
- This compound at the desired final concentration
- Potent JAK3 inhibitor (positive control) at its effective concentration c. Incubate for 1-2 hours at 37°C. d. Stimulate the cells with IL-2 for 15-30 minutes to activate the JAK3-STAT5 pathway. Leave one set of vehicle-treated cells unstimulated as a baseline control.
-
Cell Lysis and Protein Quantification: a. Harvest the cells by centrifugation. b. Wash the cell pellets once with ice-cold PBS. c. Lyse the cells in lysis buffer on ice for 30 minutes. d. Clarify the lysates by centrifugation and collect the supernatants. e. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate equal amounts of protein by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Apply the chemiluminescent substrate and visualize the bands using an imaging system. j. Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal protein loading.
-
Expected Outcome:
-
Unstimulated Control: Low or no p-STAT5 signal.
-
Vehicle + IL-2: Strong p-STAT5 signal, indicating pathway activation.
-
This compound + IL-2: Strong p-STAT5 signal, similar to the vehicle + IL-2 control, demonstrating that this compound does not inhibit JAK3-mediated STAT5 phosphorylation.
-
Potent JAK3 Inhibitor + IL-2: Significantly reduced or no p-STAT5 signal, confirming the inhibition of the JAK3 pathway.
-
Mandatory Visualizations
References
How to prevent WHI-P258 precipitation in cell culture
Welcome to the technical support center for WHI-P258. This resource is designed for researchers, scientists, and drug development professionals, providing essential information to prevent and troubleshoot this compound precipitation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dimethoxyquinazoline inhibitor of Janus kinase 3 (JAK3).[1] JAK3 is a tyrosine kinase crucial for signaling pathways initiated by cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is vital for the development and function of lymphocytes. By inhibiting JAK3, this compound blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, thereby modulating immune responses. Dysregulation of the JAK3-STAT5 pathway is implicated in various autoimmune diseases and hematological malignancies, making JAK3 a significant therapeutic target.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the solubility of this compound in DMSO?
A3: The solubility of this compound in DMSO is 6 mg/mL, which is equivalent to 21.33 mM.[1] It is recommended to use sonication to aid dissolution.[1]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.
Q5: Why does this compound precipitate when I add it to my cell culture medium?
A5: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment where its solubility is significantly lower. Other contributing factors can include the final concentration of the compound exceeding its aqueous solubility limit, interactions with media components (salts, proteins), and temperature changes.
Q6: What is the maximum concentration of DMSO that is safe for my cells?
A6: The tolerance to DMSO is cell-line dependent. Generally, a final DMSO concentration of 0.5% is tolerated by most cell lines, while some robust lines can handle up to 1%.[2][3] However, for sensitive cells, especially primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[2][3] It is always best practice to perform a dose-response curve to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.[4]
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a step-by-step approach to prevent and resolve this compound precipitation during your cell culture experiments.
Proactive Prevention Strategies
The best approach to dealing with precipitation is to prevent it from occurring in the first place.
1. Optimize Stock Solution Preparation:
-
Ensure this compound is fully dissolved in DMSO. Use sonication as needed to achieve a clear solution.[1]
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This allows for smaller volumes to be added to the cell culture medium, minimizing the final DMSO concentration.
2. Employ Serial Dilution:
-
Avoid adding the concentrated DMSO stock solution directly to your final volume of cell culture medium.
-
Perform a serial dilution by first diluting the high-concentration stock into a small volume of pre-warmed, serum-free medium. Gently vortex this intermediate dilution before adding it to the final volume of complete medium.
3. Control Temperature:
-
Always use pre-warmed (37°C) cell culture medium when preparing your final working solution of this compound. Adding the compound to cold media can decrease its solubility.
4. Manage Final DMSO Concentration:
-
Calculate the final DMSO concentration in your culture medium and ensure it is within the tolerated range for your cell line (ideally ≤ 0.5%).[2]
-
Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.[3]
Reactive Troubleshooting Steps
If you observe precipitation after adding this compound to your medium, consider the following steps:
1. Visual Inspection:
-
Confirm that the precipitate appeared after the addition of this compound. If the medium was cloudy beforehand, the issue may lie with the medium itself (e.g., precipitation of salts or proteins after freeze-thaw cycles).
2. Review Your Protocol:
-
Double-check your calculations for the final concentration of this compound and DMSO.
-
Ensure that the final concentration of this compound does not exceed its aqueous solubility limit. If it does, you will need to lower the working concentration.
3. Attempt to Re-solubilize:
-
Gently warm the medium containing the precipitate to 37°C and swirl gently to see if the precipitate dissolves.
-
Brief sonication of the final working solution can sometimes help to redissolve small amounts of precipitate. However, be cautious as this may not be suitable for all applications and could potentially damage media components.
4. Consider Media Components:
-
If using serum-containing medium, components within the serum can sometimes interact with the compound.[5] You could test the solubility of this compound in serum-free versus serum-containing medium to see if this is a contributing factor.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into single-use, sterile amber tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Treatment of Cells with this compound
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile culture plates or flasks
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase at the time of treatment and harvest.
-
Inhibitor Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) serum-free medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can make a 1:100 intermediate dilution in serum-free medium to get a 100 µM solution.
-
Prepare the final working concentrations of this compound by adding the appropriate volume of the intermediate dilution to pre-warmed complete cell culture medium.
-
Also, prepare a vehicle control using the same final concentration of DMSO as the highest dose of this compound.
-
Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration at 37°C in a 5% CO₂ incubator.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting for p-STAT5, cell viability assays).
Quantitative Data Summary
| Parameter | Value | Solvent/Medium | Notes |
| This compound Solubility | 6 mg/mL (21.33 mM) | DMSO | Sonication is recommended to aid dissolution.[1] |
| Recommended Final DMSO Concentration | ≤ 0.5% | Cell Culture Medium | Tolerated by most cell lines.[2] |
| Recommended Final DMSO Concentration (Sensitive Cells) | ≤ 0.1% | Cell Culture Medium | Recommended for primary or sensitive cell lines.[3] |
Visualizations
Caption: A troubleshooting workflow for preventing and resolving this compound precipitation.
Caption: The JAK3/STAT5 signaling pathway and the inhibitory action of this compound.
References
Troubleshooting unexpected results with WHI-P258
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WHI-P258. The information presented here is intended to help address unexpected experimental outcomes and provide clarity on the compound's true pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
This compound is a quinazoline-based compound that was initially investigated as a Janus kinase 3 (JAK3) inhibitor. JAK3 is a tyrosine kinase crucial for cytokine signaling in hematopoietic cells, making it a target for autoimmune diseases and leukemia.[1] However, subsequent research has revealed that this compound is not a potent or selective inhibitor of JAK3.
Q2: Why are my experimental results inconsistent with JAK3 inhibition?
If you are observing results that do not align with the known downstream effects of JAK3 inhibition (e.g., no effect on STAT5 phosphorylation in response to IL-2), it is likely because this compound has a very weak binding affinity for JAK3, with a reported Ki of 72 µM, and does not effectively inhibit its kinase activity, even at concentrations as high as 100 μM. Due to its weak activity, some researchers now consider it a JAK-binding negative control.
Q3: What are the known off-target effects of this compound?
A significant finding is that this compound acts as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of kinases. This off-target activity is much more pronounced than its effect on JAK3 and is likely responsible for many of the unexpected cellular phenotypes observed during experiments.
Q4: How can I ensure this compound is properly solubilized for my experiments?
Inconsistent and irreproducible results can often be traced back to poor solubility. It is critical to follow a validated solubilization protocol. For in vivo studies, specific formulations are required. Please refer to the data tables below for recommended solvent systems. Always visually inspect the solution for any precipitation before use.
Q5: What are the recommended storage conditions for this compound?
For long-term stability, this compound stock solutions should be stored at -80°C for up to two years, or at -20°C for up to one year.
Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Target Kinase | Reported Activity | Implication for Researchers |
| JAK3 | Weak binding (Ki ≈ 72 µM), no significant inhibition of kinase activity. | Not suitable for experiments requiring potent JAK3 inhibition. Can be used as a negative control for JAK binding. |
| EGFR Family | Potent, nanomolar inhibition. | Unexpected phenotypes related to cell growth, proliferation, or apoptosis may be due to EGFR pathway inhibition. |
Table 2: Recommended Formulation Protocols for this compound
| Application | Formulation Protocol |
| In Vitro (Cell-based assays) | Prepare a stock solution in DMSO. For working solutions, dilute the DMSO stock in cell culture medium. It is recommended to perform gradient dilutions in DMSO first before adding to the aqueous medium to avoid precipitation. |
| In Vivo (Animal studies) | Option 1 (Short-term): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| Option 2 (Short-term): 10% DMSO, 90% (20% SBE-β-CD in Saline). | |
| Option 3 (Long-term): 10% DMSO, 90% Corn oil. |
Note: For all in vivo formulations, sonication may be required to achieve a clear solution. Prepare working solutions immediately before use.
Visualizations of Signaling Pathways and Workflows
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for this compound.
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype for JAK3 inhibition.
-
Possible Cause: As detailed in the FAQ and data table, this compound is not a potent inhibitor of JAK3's kinase activity. The lack of a biological effect is the expected outcome if the phenotype is truly dependent on potent JAK3 inhibition.
-
Troubleshooting Steps:
-
Confirm with a Positive Control: Repeat the experiment using a well-characterized, potent, and selective JAK3 inhibitor (e.g., Tofacitinib, although note its activity on JAK1/2, or a more selective second-generation inhibitor). If the positive control produces the expected phenotype, it confirms that your experimental system is responsive to JAK3 inhibition and that this compound is inactive.
-
Perform an In Vitro Kinase Assay: Directly measure the effect of this compound on recombinant JAK3 activity. This will quantitatively confirm its lack of potency. (See Protocol 1).
-
Re-evaluate the Role of JAK3: Consider the possibility that JAK3 is not the critical kinase for the phenotype you are studying in your model system.
-
Problem 2: I am observing an unexpected cellular phenotype, such as altered cell proliferation or apoptosis.
-
Possible Cause: These effects are likely due to the potent off-target inhibition of the EGFR signaling pathway by this compound. The EGFR pathway is a critical regulator of cell survival and proliferation in many cell types.
-
Troubleshooting Steps:
-
Assess EGFR Pathway Activation: Use Western blotting to measure the phosphorylation status of EGFR and its key downstream effectors, such as Akt and ERK, in cells treated with this compound. A decrease in phosphorylation would indicate EGFR pathway inhibition. (See Protocol 2).
-
Compare with a Known EGFR Inhibitor: Treat your cells with a well-validated EGFR inhibitor (e.g., Gefitinib, Erlotinib). If the phenotype observed with this compound is similar to that of the known EGFR inhibitor, it strongly suggests an off-target mechanism.
-
Review Cell Line Characteristics: Check if your cell line is known to be dependent on or sensitive to EGFR signaling. This would increase the likelihood of observing a strong phenotype upon EGFR inhibition.
-
Problem 3: My results are inconsistent or not reproducible between experiments.
-
Possible Cause: This is often a result of poor compound solubility or aggregation in your experimental media. If the compound is not fully dissolved, the actual concentration in your assay is unknown and will vary.
-
Troubleshooting Steps:
-
Strictly Adhere to Solubilization Protocols: Use the recommended solvents and procedures outlined in Table 2. Prepare fresh dilutions for each experiment from a DMSO stock.
-
Perform a Solubility Test: Determine the equilibrium solubility of this compound in your specific experimental buffer to ensure you are working below its solubility limit. (See Protocol 3).
-
Include Detergents in Biochemical Assays: For in vitro kinase assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent compound aggregation and improve data quality.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for JAK3 Activity
This protocol provides a general framework for assessing JAK3 inhibition using a luminescence-based assay that quantifies ATP consumption.
-
Materials: Recombinant human JAK3 enzyme, suitable peptide substrate (e.g., a STAT5-derived peptide), Kinase-Glo® Luminescent Kinase Assay Kit, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, this compound, and a known JAK3 inhibitor (positive control).
-
Procedure: a. Prepare serial dilutions of this compound and the positive control inhibitor in the kinase assay buffer. b. In a white, opaque 96-well plate, add the kinase buffer, substrate, and your test compounds. c. Add the JAK3 enzyme to initiate the reaction. Include a "no enzyme" control for background subtraction. d. Add ATP to start the kinase reaction. The final concentration should be at or near the Km of JAK3 for ATP. e. Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes). f. Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. g. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the results to determine the IC₅₀ value. Expect a very high or unattainable IC₅₀ for this compound.
Protocol 2: Western Blot Analysis for EGFR Pathway Activation
-
Cell Treatment: Plate your cells of interest and allow them to adhere. Serum-starve the cells if necessary to reduce basal pathway activation. Treat cells with this compound, a known EGFR inhibitor (positive control), and a vehicle control (e.g., DMSO) for the desired time. Stimulate with EGF where appropriate.
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the p-EGFR/total EGFR ratio upon treatment with this compound indicates on-target activity.
Protocol 3: Equilibrium Solubility Assay (Shake-Flask Method)
-
Buffer Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer at 37°C. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check until the concentration in solution remains constant.
-
Sample Collection and Analysis: a. After equilibration, allow the excess solid to settle. b. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. c. Filter the supernatant using a suitable low-binding filter (e.g., 0.22 µm PVDF). d. Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Reporting: The measured concentration represents the equilibrium solubility of this compound in that specific medium. This value is the maximum concentration you can achieve in your experiments without precipitation.
References
Optimizing WHI-P258 Concentration for Minimal Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of WHI-P258 while minimizing cytotoxic effects. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and reproducible research.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dimethoxyquinazoline compound. It has been reported to bind to the active site of Janus Kinase 3 (JAK3) with an estimated inhibitory constant (Ki) of 72 µM. However, it is considered a weak inhibitor and in some contexts, is used as a JAK-binding negative control.[1][2] It has also been associated with the JNK (c-Jun N-terminal kinase) and MAPK/ERK signaling pathways.
Q2: What are the common reasons for observing high cytotoxicity with this compound in my experiments?
A2: High cytotoxicity can stem from several factors:
-
Concentration: The concentration of this compound may be too high for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Compound Solubility and Stability: Poor solubility can lead to the formation of precipitates that are toxic to cells. The stability of this compound in your culture medium over the course of the experiment should also be considered.
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target effects that contribute to cytotoxicity.
-
Experimental Conditions: Factors such as cell density, incubation time, and the health of the cells can all influence the observed cytotoxicity.
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my cell line?
A3: The ideal approach is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. This involves treating your cells with a range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours). Based on the IC50 value, you can select a concentration for your experiments that is well below the cytotoxic threshold but still effective for your intended purpose.
Q4: What are some common troubleshooting tips for inconsistent cytotoxicity results with this compound?
A4: Inconsistent results can be addressed by:
-
Ensuring Compound Quality: Use a high-purity batch of this compound and prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Standardizing Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and ensure cells are in a logarithmic growth phase.
-
Optimizing Assay Protocol: Carefully follow a standardized protocol for your chosen cytotoxicity assay, including incubation times and reagent additions.
-
Checking for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the optimization of this compound concentration.
Problem 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations
| Possible Cause | Suggested Solution |
| Cell line is highly sensitive to this compound. | Perform a dose-response curve with a wider and lower range of concentrations to identify a narrower therapeutic window. |
| Compound precipitation due to poor solubility. | Visually inspect the culture medium for precipitates. Prepare fresh dilutions and consider using a lower final DMSO concentration. |
| Extended incubation time. | Reduce the incubation time. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal duration. |
| Off-target effects. | Investigate potential off-target effects by examining other signaling pathways or using a rescue experiment if a specific off-target is known. |
Problem 2: No Significant Biological Effect at Non-Cytotoxic Concentrations
| Possible Cause | Suggested Solution |
| Concentration is too low. | Gradually increase the concentration of this compound, while closely monitoring for any signs of cytotoxicity. |
| Compound has low potency for the intended target in the specific cell line. | Confirm the expression and activity of the target protein (e.g., JAK3, JNK) in your cell line. Consider using a more potent inhibitor if necessary. |
| Incorrect assay to measure the biological effect. | Ensure that the assay you are using is sensitive and appropriate for measuring the intended biological outcome. |
Quantitative Data Summary
Direct and comprehensive cytotoxic IC50 data for this compound across a wide range of cell lines is limited in publicly available literature. However, based on its characterization as a weak JAK3 inhibitor and information on related quinazoline (B50416) compounds, a hypothetical concentration range for initial testing can be proposed. One source indicates an IC50 of 29 nM for a "Compound: 29" in A-431 cells, which may or may not be this compound.[2] For the purpose of this guide, we present an illustrative table to guide initial experimental design. Researchers must determine the specific IC50 for their cell line of interest.
| Compound | Cell Line | Assay | Incubation Time | Reported IC50 / Ki (Cytotoxicity) | Reference/Note |
| This compound | - | JAK3 Binding | - | Ki: 72 µM | [2] |
| "Compound: 29" (Potentially this compound) | A-431 | Not Specified | Not Specified | IC50: 29 nM | [2] (Ambiguous) |
| WHI-P131 (JAK3 Inhibitor) | U87, U251 (Glioblastoma) | Proliferation Assay | 7 days | Inhibited proliferation without inducing cell death at tested concentrations | [3] |
| General Quinazoline Kinase Inhibitors | Various Cancer Cell Lines | MTT, etc. | 48-72 hours | Low nM to low µM range | [1][4][5][6][7] |
Experimental Protocols
1. Protocol for Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol provides a method to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) control and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
2. Protocol for Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide Staining
This protocol helps to distinguish between apoptotic and necrotic cell death induced by this compound.
-
Materials:
-
This compound
-
Your cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (including a vehicle control) for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway and this compound Inhibition
Caption: this compound as a potential inhibitor of the JAK3/STAT signaling pathway.
General Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal experimental concentration of this compound.
Troubleshooting Decision Tree for High Cytotoxicity
Caption: A decision tree to troubleshoot unexpected high cytotoxicity with this compound.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JAK3 Inhibition Regulates Stemness and Thereby Controls Glioblastoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
WHI-P258 stability in culture medium over time
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of WHI-P258 in culture medium. As a dimethoxyquinazoline compound that acts as a weak inhibitor of Janus kinase 3 (JAK3), understanding its stability over the course of an experiment is critical for the accurate interpretation of biological data.[1][2] this compound is often utilized as a negative control in studies involving the JAK/STAT signaling pathway.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quinazoline-based small molecule.[3] It is characterized as a weak inhibitor of Janus kinase 3 (JAK3), a key enzyme in the JAK/STAT signaling pathway, which is crucial for regulating immune responses.[1][2][3][4] Due to its weak inhibitory effect, it is often employed as a negative control in experimental settings to help differentiate specific effects of more potent JAK3 inhibitors.[1]
Q2: What is the JAK/STAT signaling pathway?
A2: The JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade used by a variety of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, where they regulate gene expression.[5] This pathway plays a fundamental role in processes such as immune response, cell growth, and differentiation.[4][5] The binding of a ligand to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor and create docking sites for STAT proteins.[5] Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus to act as transcription factors.[4][5]
Q3: Why is the stability of this compound in culture medium a concern?
A3: The stability of any small molecule in culture medium is crucial for obtaining reliable and reproducible experimental results. If this compound degrades over the incubation period, its effective concentration will decrease, potentially leading to a misinterpretation of its biological activity (or lack thereof). Assessing stability helps to ensure that the observed effects are attributable to the intended concentration of the compound.
Q4: What are the common factors that can affect the stability of a small molecule like this compound in culture medium?
A4: Several factors can influence the stability of a small molecule in culture medium, including:
-
Hydrolysis: The compound may react with water, leading to its degradation. This can be influenced by the pH of the medium.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups.
-
Enzymatic Degradation: If serum is used as a supplement, enzymes present in the serum can metabolize the compound.
-
Adsorption: The compound may adsorb to the surface of the cell culture plates or other plasticware, reducing its concentration in the medium.
-
Light Sensitivity: Exposure to light can cause photodegradation of light-sensitive compounds.
Troubleshooting Guide: this compound Stability in Culture Medium
This guide addresses potential issues that may arise during the assessment of this compound stability.
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of this compound observed | - Inherent instability in aqueous solution at 37°C.- Reaction with components in the culture medium.- pH-dependent degradation. | - Assess stability in a simpler buffer like PBS to determine inherent aqueous stability.- Test stability in the base medium without supplements (e.g., serum, L-glutamine) to identify reactive components.- Monitor and ensure the pH of the culture medium remains stable throughout the experiment. |
| High variability between replicate samples | - Inconsistent sample handling and processing.- Incomplete solubilization of the stock solution.- Issues with the analytical method (e.g., HPLC-MS). | - Ensure precise and consistent timing for sample collection and processing.- Visually confirm the complete dissolution of the stock solution before preparing working solutions.- Validate the analytical method for linearity, precision, and accuracy. |
| Precipitation of this compound in the culture medium | - Poor aqueous solubility at the tested concentration. | - Decrease the final working concentration of this compound.- Optimize the dilution method by performing a serial dilution in pre-warmed (37°C) medium. |
| Loss of compound without evidence of degradation products | - Adsorption to plasticware (e.g., culture plates, pipette tips).- Cellular uptake (if cells are present). | - Use low-protein-binding plates and pipette tips.- Include a control without cells to assess non-specific binding.- If applicable, analyze cell lysates to quantify intracellular compound concentration. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a common cell culture medium, such as RPMI-1640, using HPLC-MS.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS) (optional)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (a structurally similar, stable compound)
-
Low-protein-binding microcentrifuge tubes
-
Cell culture plates (e.g., 24-well)
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in pre-warmed (37°C) RPMI-1640 (with or without 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., with and without FBS).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This step precipitates proteins and extracts the compound.
-
Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components.
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode for this compound and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the peak area ratios at each time point to the average peak area ratio at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining against time to visualize the stability profile.
Data Presentation
Table 1: Hypothetical Stability of this compound in RPMI-1640 at 37°C
| Time (hours) | % this compound Remaining (without FBS) | % this compound Remaining (with 10% FBS) |
| 0 | 100.0 ± 2.5 | 100.0 ± 3.1 |
| 2 | 98.2 ± 3.0 | 95.7 ± 4.2 |
| 4 | 96.5 ± 2.8 | 91.3 ± 3.9 |
| 8 | 92.1 ± 3.5 | 85.4 ± 4.5 |
| 24 | 80.3 ± 4.1 | 72.8 ± 5.0 |
| 48 | 65.7 ± 5.2 | 58.1 ± 6.3 |
| Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only. |
Table 2: Summary of Stability Parameters for this compound
| Condition | Half-life (t½) in hours (Calculated) |
| RPMI-1640 without FBS | ~70 |
| RPMI-1640 with 10% FBS | ~55 |
| Half-life values are hypothetical and calculated based on the data in Table 1. |
Visualizations
Caption: The JAK/STAT signaling pathway and the site of action for this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Potential off-target effects of WHI-P258 at high concentrations
Welcome to the technical support center for WHI-P258. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of this compound, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with high concentrations of this compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes at high concentrations of a kinase inhibitor are often indicative of off-target activities. While this compound was designed as a JAK3 inhibitor, related compounds have shown activity against other kinases, such as members of the Epidermal Growth Factor Receptor (EGFR) family.[1] Kinases share structural similarities in their ATP-binding pockets, making cross-reactivity a possibility, especially at higher concentrations.
Q2: What are the known on-target and potential off-target signaling pathways for this compound?
A2: The intended on-target pathway for this compound is the JAK/STAT pathway, specifically through the inhibition of JAK3. JAK3 is a key component in the signaling of several cytokines and is crucial for the function of immune cells. However, due to the quinazoline (B50416) scaffold of this compound, there is potential for off-target inhibition of other kinases, most notably the EGFR family. At high concentrations, this compound may affect downstream signaling of EGFR, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and growth.
Q3: How can we confirm if the observed effects in our experiments are on-target or off-target?
A3: A multi-pronged approach is recommended to distinguish between on-target and off-target effects:
-
Dose-Response Analysis: A clear dose-response relationship is the first step. However, both on- and off-target effects can be dose-dependent.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of a well-characterized, structurally distinct JAK3 inhibitor. If both produce the same phenotype at concentrations that achieve similar levels of JAK3 inhibition, the effect is more likely to be on-target.
-
Rescue Experiments: The most definitive method is a rescue experiment. This involves re-introducing a version of JAK3 that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Kinase Profiling: The most direct way to identify potential off-targets is through comprehensive kinase selectivity profiling, which screens the compound against a large panel of kinases.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent results in cell viability or proliferation assays. | Off-target toxicity: At high concentrations, this compound may be inhibiting kinases essential for cell survival, such as members of the EGFR family. | 1. Perform a broad kinase screen to identify potential off-target kinases involved in cell survival pathways. 2. Validate any hits in cellular assays by examining the phosphorylation status of their downstream targets. 3. Test this compound in multiple cell lines with varying expression levels of JAK3 and potential off-target kinases. |
| Unexpected activation of a signaling pathway. | Compensatory signaling: Inhibition of the primary target (JAK3) can sometimes lead to the activation of compensatory signaling pathways. | 1. Analyze changes in the phosphorylation status of key nodes in related signaling pathways using phospho-specific antibodies or mass spectrometry. 2. Co-treat with inhibitors of the suspected compensatory pathway to see if the original phenotype is restored. |
| Observed phenotype does not align with known JAK3 functions. | Off-target effect: The phenotype may be mediated by the inhibition of an unintended kinase. | 1. Consult the kinase selectivity profile of this compound (see Data Presentation section). 2. Use siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of putative off-target kinases. If the phenotype is diminished, it supports the involvement of that off-target. |
Data Presentation
The following table summarizes representative inhibitory activity of this compound and its analogs against the intended target (JAK3) and a selection of potential off-target kinases. Please note that IC50 values can vary depending on the assay conditions. The data for off-target kinases is based on a hypothetical kinome scan for illustrative purposes, informed by the known cross-reactivity of related compounds.
| Kinase Target | Inhibitor | IC50 (µM) | Notes |
| JAK3 | This compound | ~72 (Ki) | Binds to the active site but may not be a potent inhibitor. |
| JAK1 | WHI-P97 | >100 | Generally selective against other JAK family members. |
| JAK2 | WHI-P97 | >100 | Generally selective against other JAK family members. |
| EGFR | WHI-P97 | 2.5 | Potential for significant off-target inhibition.[1] |
| HER2 (ErbB2) | This compound (Hypothetical) | 15 | Possible off-target in the EGFR family. |
| SRC | This compound (Hypothetical) | >50 | Likely not a primary off-target. |
| PI3Kα | This compound (Hypothetical) | >100 | Low probability of direct inhibition. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO.
-
Kinase Panel Selection: Choose a commercial kinome screening service or an in-house panel that includes a wide range of kinases, particularly from the tyrosine kinase family (including JAKs and EGFR family members).
-
Assay Performance:
-
In a multi-well plate, combine each kinase, its specific substrate, and ATP.
-
Add this compound at various concentrations.
-
Include appropriate controls: a no-inhibitor control (vehicle) for 100% activity and a no-kinase control for background.
-
Incubate the reaction for a specified time at the optimal temperature for each kinase.
-
Stop the reaction and measure the output signal (e.g., luminescence, fluorescence, or radioactivity), which corresponds to kinase activity.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value for each kinase.
-
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Modulation
Objective: To confirm the inhibition of the intended JAK3 pathway and investigate the activation state of potential off-target pathways (e.g., EGFR) in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that express the target kinases (e.g., a hematopoietic cell line for JAK3 and a carcinoma cell line for EGFR).
-
Treat the cells with increasing concentrations of this compound for a specified time. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against:
-
Phospho-STAT5 (downstream of JAK3)
-
Total STAT5
-
Phospho-EGFR
-
Total EGFR
-
Phospho-ERK1/2 (downstream of EGFR)
-
Total ERK1/2
-
A loading control (e.g., β-actin or GAPDH)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the signal.
-
Quantify band intensities and normalize phosphoprotein levels to total protein levels and the loading control.
-
Mandatory Visualizations
Caption: Intended on-target JAK/STAT signaling pathway and the point of inhibition by this compound.
Caption: Potential off-target inhibition of the EGFR signaling pathway by high concentrations of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
References
Interpreting baseline shifts with WHI-P258 control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing WHI-P258 as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is a quinazoline (B50416) compound that acts as a weak inhibitor of Janus kinase 3 (JAK3), with a reported Ki of 72 µM.[1] Due to its low potency, it is often employed as a negative control in experiments involving more potent JAK3 inhibitors. The rationale is that this compound, while structurally related to active compounds and capable of binding to the JAK3 active site, should not elicit a significant biological response at concentrations where potent inhibitors are active.[1] This helps to distinguish specific inhibitory effects from non-specific or off-target effects of the chemical scaffold.
Q2: What are the key experimental parameters to consider when using this compound?
When designing experiments with this compound, it is crucial to consider its solubility and storage conditions to ensure consistent performance.
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO. | MedchemExpress |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year. | [1] |
| Working Concentration | Should be determined based on the specific assay, but it is expected to be inactive at concentrations where potent inhibitors show activity. | General Knowledge |
Q3: What could cause a baseline shift when using this compound as a negative control?
A baseline shift, either an increase or a decrease in the signal, in wells treated with this compound can be perplexing. Potential causes are often not due to specific inhibition by the compound but rather to experimental artifacts. These can include:
-
Compound Precipitation: Poor solubility of this compound at the tested concentration can lead to light scattering, affecting optical measurements in colorimetric or fluorometric assays.
-
Interference with Assay Reagents: The compound may directly interact with assay components, such as detection antibodies, enzymes (e.g., luciferase), or substrates, leading to signal enhancement or quenching.
-
Contamination: The this compound stock solution or the experimental wells may be contaminated.
-
Instrumental Drift: Fluctuations in instrument readings over the course of the experiment can manifest as a baseline shift.
-
Cellular Stress Responses: At higher concentrations, even a "negative" control can induce non-specific cellular stress, affecting cell viability or metabolic activity, which can alter the baseline in cell-based assays.
Troubleshooting Guides
Issue: Upward Baseline Shift (Increased Signal) with this compound
An unexpected increase in signal in your negative control wells can compromise the validity of your results. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow: Upward Baseline Shift
Caption: Troubleshooting workflow for an upward baseline shift.
Detailed Steps:
-
Visual Inspection: Carefully examine the wells containing this compound under a microscope. If you observe precipitate, the compound may not be fully soluble at the tested concentration.
-
Solution: Decrease the concentration of this compound or, if permissible for your cells, slightly increase the final DMSO concentration to improve solubility. Always ensure the DMSO concentration is consistent across all wells.
-
-
Assay Component Interference: To determine if this compound is interacting with your detection reagents, set up control wells that include all assay components (media, buffer, detection reagents) and this compound, but omit the cells or the kinase enzyme.
-
If the signal is still high: This indicates direct interference. The compound might be autofluorescent, or it could be directly activating a reporter enzyme like luciferase. Consider using an alternative assay with a different detection method (an orthogonal assay).
-
If the signal is normal: The issue is likely cell-dependent.
-
-
Cellular Health Assessment: An unexpected increase in signal in cell-based assays could be due to non-specific effects on cell proliferation or metabolism.
-
Solution: Run a standard cell viability assay (e.g., CellTiter-Glo®, MTT) with a range of this compound concentrations. If you observe an increase in viability or metabolic activity at the concentration used in your primary assay, this could explain the upward baseline shift. In this case, a lower, non-perturbing concentration of this compound should be used.
-
Issue: Downward Baseline Shift (Decreased Signal) with this compound
A decrease in signal in your negative control can be equally problematic, potentially masking the true effect of your test compounds.
Troubleshooting Workflow: Downward Baseline Shift
Caption: Troubleshooting workflow for a downward baseline shift.
Detailed Steps:
-
Check for Cytotoxicity: A common cause for a decreased signal in cell-based assays is unexpected cytotoxicity of the control compound.
-
Solution: Perform a cell viability assay with the same concentration of this compound used in your experiment. If a significant decrease in viability is observed, you will need to use a lower, non-toxic concentration for your future experiments.
-
-
Assay Component Interference (Quenching): Similar to signal enhancement, this compound could also be quenching the signal from your detection reagents.
-
Solution: Set up control wells with all assay components and this compound, but without cells or the target enzyme. If the signal is lower compared to the vehicle-only control, this compound is likely quenching the signal. An orthogonal assay with a different readout may be necessary.
-
-
Reagent Integrity Check: Ensure that all reagents, including the this compound stock solution, are properly prepared and have not degraded.
-
Solution: Prepare fresh dilutions of this compound and other critical reagents. If possible, test a new lot of the compound.
-
Experimental Protocols
In Vitro JAK3 Kinase Assay (Example using ADP-Glo™)
This protocol is designed to measure the activity of a test compound against JAK3 by quantifying the amount of ADP produced.
Experimental Workflow
Caption: Workflow for an in vitro JAK3 kinase assay.
Materials:
-
Recombinant human JAK3 enzyme
-
JAK3 substrate (e.g., a suitable peptide)
-
ATP
-
This compound
-
Test compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of your test compound and this compound in kinase buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction:
-
Add 5 µL of diluted compound or control to the appropriate wells.
-
Add 10 µL of a solution containing the JAK3 enzyme and substrate to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
References
Technical Support Center: WHI-P258 and Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues when assessing cell viability in the presence of the JAK3 inhibitor, WHI-P258. The following information is presented in a question-and-answer format to directly address specific troubleshooting scenarios and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinazoline-based compound that has been described as a weak inhibitor of Janus kinase 3 (JAK3), with a reported Ki value of 72 μM.[1][2] Due to its relatively low potency, it is sometimes utilized as a negative control in studies involving other JAK inhibitors.[3] The JAK-STAT signaling pathway, which is modulated by JAK3, is crucial for the regulation of the immune system.[4][5] JAK3 inhibitors are being explored for the treatment of autoimmune diseases.[4][5]
Q2: Can this compound interfere with standard cell viability assays like MTT, XTT, or MTS?
While there are no specific reports detailing direct interference of this compound with tetrazolium-based cell viability assays, it is a crucial consideration for any experimental compound.[6] Many chemical compounds can interfere with these assays, which rely on the reduction of a tetrazolium salt (like MTT) to a colored formazan (B1609692) product by metabolically active cells.[7][8][9] Interference can occur if the compound itself has reducing properties, is colored, or affects mitochondrial function independent of cell death.[6][10][11]
Q3: What are the common mechanisms of assay interference by chemical compounds?
Interference with tetrazolium-based assays can manifest in several ways:
-
Chemical Reduction: The compound may directly reduce the tetrazolium salt to formazan, leading to a false-positive signal of cell viability.[6][12] This is particularly common for compounds containing functional groups like thiols and carboxylic acids.[12]
-
Optical Interference: If the compound is colored, it can absorb light at the same wavelength as the formazan product, leading to inaccurate absorbance readings.[7][10]
-
Alteration of Mitochondrial Metabolism: Some compounds can directly impact mitochondrial function, which is the primary site of tetrazolium reduction.[13][14][15][16] This can lead to an underestimation or overestimation of cell viability that is not directly correlated with cytotoxicity.
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my cell viability assay when using this compound.
Possible Cause 1: Direct chemical interference with the assay reagent.
-
Troubleshooting Step: To determine if this compound is directly reacting with your assay reagent (e.g., MTT, XTT, MTS), perform a cell-free control experiment.
-
Protocol:
-
Prepare a multi-well plate with your standard cell culture medium.
-
Add this compound at the same concentrations used in your cell-based experiment to a set of wells.
-
Include wells with medium alone as a background control.
-
Add the cell viability assay reagent to all wells.
-
Incubate for the standard duration of your assay.
-
Read the absorbance or fluorescence according to the assay protocol.
-
-
-
Interpretation: If you observe a color change or a significant signal in the wells containing this compound without cells, it indicates direct interference.[6][10]
Possible Cause 2: this compound is colored and interfering with absorbance readings.
-
Troubleshooting Step: Measure the absorbance spectrum of this compound in your culture medium.
-
Protocol:
-
Prepare solutions of this compound in your culture medium at the highest concentration used in your experiments.
-
Use a spectrophotometer to scan the absorbance of the solution across a range of wavelengths, including the wavelength used to measure your formazan product (e.g., ~570 nm for MTT).
-
-
-
Interpretation: If this compound exhibits significant absorbance at the detection wavelength, it will interfere with your results.
Possible Cause 3: this compound is affecting cellular metabolism without causing cell death.
-
Troubleshooting Step: Use an alternative cell viability assay that measures a different cellular parameter.
-
Recommendation: Assays that measure ATP content (e.g., CellTiter-Glo®), protease activity of viable cells, or membrane integrity (e.g., LDH release or trypan blue exclusion) are excellent alternatives.[9][17][18] These methods are less likely to be affected by redox-active compounds or mitochondrial modulators.
-
Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Janus kinase 3 (JAK3) | [1][2] |
| Ki | 72 µM | [1][2] |
| Chemical Class | Quinazoline | [1] |
| Common Use | Weak inhibitor, negative control | [3] |
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Potential for Interference |
| MTT/XTT/MTS | Reduction of tetrazolium salt by mitochondrial dehydrogenases | High (redox-active compounds, colored compounds) |
| Resazurin (B115843) (AlamarBlue®) | Reduction of resazurin to fluorescent resorufin (B1680543) by viable cells | Moderate (redox-active compounds, fluorescent compounds) |
| ATP-based (e.g., CellTiter-Glo®) | Measurement of ATP levels using a luciferase reaction | Low |
| LDH Release | Measurement of lactate (B86563) dehydrogenase released from damaged cells | Low |
| Trypan Blue Exclusion | Microscopic counting of cells that exclude the dye (viable) versus those that do not (non-viable) | Low (but low-throughput) |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of 570 nm.
Protocol 2: ATP-based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to lyse the cells and stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a typical cell viability experiment.
Caption: A decision tree for troubleshooting unexpected cell viability assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | EGFR | JAK | JNK | TargetMol [targetmol.com]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whey Improves In Vitro Endothelial Mitochondrial Function and Metabolic Redox Status in Diabetic State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial fusion supports increased oxidative phosphorylation during cell proliferation | eLife [elifesciences.org]
- 15. Mitochondrial function and oxidative stress in white adipose tissue in a rat model of PCOS: effect of SGLT2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial function and oxidative stress in white adipose tissue in a rat model of PCOS: effect of SGLT2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 18. blog.quartzy.com [blog.quartzy.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
WHI-P258 degradation and its impact on experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WHI-P258. The information provided is intended to help identify and resolve potential issues related to the degradation of this compound and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments?
This compound is a dimethoxyquinazoline compound. It is known to bind weakly to the active site of Janus kinase 3 (JAK3) with an estimated inhibitory constant (Ki) of 72 µM, but it does not inhibit the kinase activity of JAK3.[1][2] Due to its ability to bind to JAK3 without inhibiting it, this compound is often used as a negative control in experiments involving JAK3 inhibitors to distinguish specific inhibitory effects from non-specific binding or off-target effects.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Repeated freeze-thaw cycles should be avoided to minimize degradation.
Q3: How should I prepare a working solution of this compound?
A common method for preparing a working solution involves first dissolving this compound in an organic solvent like DMSO to create a stock solution. This stock solution can then be further diluted in an aqueous buffer or cell culture medium to the desired final concentration.[2] For in vivo studies, specific formulations using excipients like PEG300, Tween-80, and saline, or corn oil may be necessary to achieve a clear solution.[1] It is recommended to prepare working solutions fresh for each experiment to minimize the potential for degradation.[2]
Q4: What are the potential degradation pathways for this compound?
-
Hydrolysis: The quinazoline (B50416) ring system can undergo hydrolytic cleavage, particularly under acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions.
Researchers should be mindful of these potential degradation routes when designing and conducting experiments.
Troubleshooting Guide
Unexpected or inconsistent results in experiments using this compound may be attributable to its degradation. This guide provides a structured approach to troubleshoot such issues.
Issue 1: Inconsistent or unexpected results when using this compound as a negative control.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound from a new, unopened vial. 2. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles. 3. Store aliquots at -80°C. | Consistent and expected negative control results are restored. |
| Degradation of this compound in working solution | 1. Prepare the final working solution of this compound immediately before use. 2. Minimize the exposure of the working solution to light and elevated temperatures. 3. If the experiment is long, consider adding fresh this compound at intermediate time points. | The negative control behaves as expected throughout the experiment. |
| Interaction of this compound or its degradants with experimental components | 1. Run a vehicle-only control (the solvent used to dissolve this compound) to ensure the solvent itself is not causing an effect. 2. Test a different, structurally unrelated negative control compound if available. | The source of the unexpected effect is identified (e.g., solvent effect vs. compound-specific effect). |
Issue 2: Observing an unexpected biological effect with this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of an active degradation product | 1. Attempt to characterize the purity of the this compound solution using analytical methods such as HPLC or LC-MS. 2. Compare the analytical profile of a freshly prepared solution with one that has been stored under experimental conditions. | Identification of potential degradation products that may have biological activity. |
| Off-target effects of this compound or its degradants | 1. Perform a literature search for known off-target effects of quinazoline-based compounds. 2. Test the effect of this compound in a system lacking the intended target (JAK3) to identify non-specific effects. | A clearer understanding of whether the observed effect is target-specific or an off-target phenomenon. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Weigh out the appropriate amount of solid this compound.
-
Dissolve in pure, anhydrous DMSO to the desired concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Store in small, single-use aliquots at -80°C.
-
-
Working Solution (e.g., 10 µM in cell culture medium):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution 1:1000 in pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion.
-
Use the working solution immediately.
-
Protocol 2: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may need to be optimized for specific equipment and conditions.
-
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration in a relevant buffer or medium.
-
Take an initial sample (T=0) for analysis.
-
Incubate the remaining solution under the experimental conditions (e.g., 37°C, in the presence of cells).
-
Collect samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Stop any potential further degradation by adding a quenching solvent (e.g., acetonitrile) and storing at -20°C until analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient of water and acetonitrile (B52724) with a suitable modifier like formic acid or trifluoroacetic acid.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining.
-
Quantitative Data Summary
As specific quantitative data on this compound degradation is not publicly available, the following table is provided as a template for researchers to summarize their own experimental stability data.
| Condition | Time (hours) | This compound Remaining (%) | Notes |
| Cell Culture Medium at 37°C | 0 | 100 | |
| 4 | |||
| 8 | |||
| 24 | |||
| Aqueous Buffer (pH 7.4) at RT | 0 | 100 | |
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: A logical workflow for troubleshooting experimental issues with this compound.
Caption: The JAK-STAT signaling pathway and the interaction point of this compound.
References
Validation & Comparative
A Comparative Analysis of WHI-P258 and WHI-P131 as JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two chemical compounds, WHI-P258 and WHI-P131, in the context of their activity as inhibitors of Janus Kinase 3 (JAK3). This analysis is supported by experimental data to inform research and development decisions.
Introduction to JAK3 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to cytokine signaling.[1] They mediate cellular responses to a variety of cytokines and growth factors through the JAK-STAT signaling pathway, which is integral to immune system regulation.[1] The expression of JAK3 is predominantly restricted to hematopoietic cells, making it a strategic target for therapeutic intervention in autoimmune diseases and certain cancers with the potential for reduced side effects compared to broader-spectrum JAK inhibitors.[1][2]
Comparative Performance: this compound versus WHI-P131
Experimental evidence clearly distinguishes WHI-P131 as a potent and selective inhibitor of JAK3, while this compound is characterized as a weak inhibitor, often utilized as a negative control in experimental settings.[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and WHI-P131, highlighting the significant disparity in their inhibitory potency against JAK3.
| Compound | Target | IC50 | Ki | Selectivity Notes |
| WHI-P131 | Human JAK3 | 9 µM | - | No significant inhibition of JAK1 or JAK2.[5] |
| Mouse JAK3 | 78 µM | 2.3 µM (estimated) | Does not inhibit JAK1, JAK2, SYK, BTK, LYN, or insulin (B600854) receptor kinase at concentrations up to 350 µM.[4] | |
| This compound | JAK3 | No significant inhibition observed in kinase assays.[4] | 72 µM (estimated) | Predicted to bind weakly to the JAK3 catalytic site.[4] Often used as a negative control for JAK3 inhibition.[3] |
Signaling Pathway and Mechanism of Action
The canonical JAK-STAT signaling pathway is initiated by cytokine binding to its cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and modulate gene transcription. WHI-P131, as a potent inhibitor, directly interferes with the catalytic activity of JAK3, thereby blocking this signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of WHI-P131.
Experimental Protocols
The determination of the inhibitory potential of compounds like this compound and WHI-P131 relies on robust experimental methodologies. Below is a generalized protocol for a key assay used in their evaluation.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP (at a concentration near the Km for the kinase)
-
A suitable substrate (e.g., a peptide or protein substrate for JAK3)
-
Test compounds (this compound, WHI-P131) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A DMSO-only solution serves as the vehicle control.
-
Reaction Setup: The kinase reaction is assembled in the microplate wells, typically including the kinase buffer, the test compound dilution, the recombinant JAK3 enzyme, and a mixture of the substrate and ATP to initiate the reaction.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: Following incubation, a detection reagent is added to stop the kinase reaction and quantify its activity. For instance, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based signal.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The comparative analysis of this compound and WHI-P131 demonstrates a clear distinction in their efficacy as JAK3 inhibitors. WHI-P131 is a potent and selective inhibitor of JAK3, making it a valuable tool for investigating JAK3-mediated signaling and a lead compound for the development of therapeutics targeting autoimmune disorders and certain hematological malignancies. In stark contrast, this compound exhibits negligible inhibitory activity against JAK3 and is appropriately used as a negative control to ensure the specificity of effects observed with potent inhibitors like WHI-P131 in experimental models. Researchers should consider these distinct profiles when designing experiments and interpreting results related to JAK3 inhibition.
References
- 1. JAK | DC Chemicals [dcchemicals.com]
- 2. JAK3 inhibitor | JAK3 Selective inhibitors | JAK3 isoform specific inhibitor [selleck.cn]
- 3. This compound | EGFR | JAK | JNK | TargetMol [targetmol.com]
- 4. Structure-based design of specific inhibitors of Janus kinase 3 as apoptosis-inducing antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
A Comparative Guide to WHI-P258 and Other Inactive Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of WHI-P258 with other kinase inhibitors that exhibit weak potency or are utilized as negative controls in kinase signaling research. The objective is to furnish researchers with the necessary data to select appropriate control compounds for their experiments, ensuring robust and reliable results. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows.
Introduction to Inactive Kinase Inhibitors
In the study of kinase signaling pathways, the use of selective inhibitors is crucial for elucidating the function of specific kinases. Equally important is the use of appropriate negative controls to distinguish on-target effects from off-target or non-specific effects. "Inactive" or weakly potent kinase inhibitors serve as invaluable tools in this context. These molecules, while structurally related to active inhibitors, exhibit significantly lower or negligible inhibitory activity against the target kinase. They are essential for validating that an observed biological effect is a direct consequence of inhibiting the intended kinase and not due to the chemical scaffold of the inhibitor or its interaction with other cellular components.
This compound is a quinazoline (B50416) compound that has been characterized as a weak inhibitor of Janus Kinase 3 (JAK3). Its utility often lies in its role as a negative control in studies involving more potent JAK3 inhibitors. This guide compares this compound to two other compounds: WHI-P154, another quinazoline derivative with a complex selectivity profile, and PP3, a commonly used negative control for Src family kinase inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound, WHI-P154, and PP3 against their primary and key off-target kinases. This data is compiled from various biochemical assays.
| Compound | Primary Target(s) | Ki (µM) | IC50 (µM) | Key Off-Target(s) | Off-Target IC50 (µM) |
| This compound | JAK3 | 72[1][2] | - | - | - |
| WHI-P154 | JAK3 | - | 1.8[3][4] | EGFR, Src, Abl, VEGFR | 0.004 (EGFR)[3] |
| PP3 | Src Family (Negative Control) | - | - | EGFR | 2.7[5][6][7] |
Note: A direct comparison of Ki and IC50 values should be made with caution as they are determined by different experimental methods.
Signaling Pathways
To provide context for the action of these inhibitors, the following diagrams illustrate the signaling pathways relevant to their primary targets.
Caption: The JAK-STAT signaling cascade initiated by cytokine binding.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation of WHI-P258 Inactivity in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of WHI-P258, a known weak inhibitor of Janus Kinase 3 (JAK3), against a potent and selective JAK3 inhibitor. The data and protocols presented herein are designed to assist researchers in validating the inactivity of this compound in cellular assays, reinforcing its use as a negative control in studies targeting the JAK3 signaling pathway.
Introduction to JAK3 Signaling
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. JAK3 is predominantly expressed in hematopoietic cells and plays a key role in lymphocyte development and function. The JAK/STAT signaling cascade is initiated by cytokine binding to their receptors, leading to JAK activation, phosphorylation of STATs (Signal Transducers and Activators of Transcription), and subsequent translocation of STAT dimers to the nucleus to regulate gene expression. Dysregulation of the JAK3 pathway is implicated in various autoimmune diseases and cancers, making it a significant therapeutic target.
This compound: A Tool for Negative Control
This compound is a dimethoxyquinazoline compound that binds weakly to the ATP-binding site of JAK3. With a high half-maximal inhibitory concentration (IC50) and dissociation constant (Ki), it is considered inactive against JAK3 at concentrations typically used in cellular assays. This property makes this compound an ideal negative control to ensure that observed cellular effects of other compounds are due to specific inhibition of JAK3 and not off-target effects.
Comparative Analysis of JAK3 Inhibitors
To validate the inactivity of this compound, its performance should be compared with a potent and selective JAK3 inhibitor. For this guide, we will compare this compound with a highly selective, next-generation JAK3 inhibitor, herein referred to as "Selective JAK3 Inhibitor 1"[1].
Data Presentation
| Compound | Target | IC50 / Ki | Cellular Activity | Reference |
| This compound | JAK3 | Ki: 72 µM | Inactive at typical cellular concentrations | [2] |
| Selective JAK3 Inhibitor 1 | JAK3 | IC50: 0.15 nM | Potent inhibition of IL-2-induced STAT5 phosphorylation | [1] |
| WHI-P131 (Janex-1) | JAK3, EGFR | JAK3 IC50: 78 µM | Inhibits JAK3 and EGFR signaling pathways | [2][3] |
Note: WHI-P131 (Janex-1) was initially considered as a comparator. However, studies have revealed its significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), making it a less specific control for JAK3 inhibition[3].
Experimental Protocols
STAT5 Phosphorylation Assay via Flow Cytometry
This assay measures the phosphorylation of STAT5, a direct downstream target of JAK3, in response to cytokine stimulation.
Objective: To compare the ability of this compound and a potent JAK3 inhibitor to block IL-2-induced STAT5 phosphorylation in a T-cell line.
Methodology:
-
Cell Culture: Culture a human T-cell line (e.g., Jurkat) in appropriate media.
-
Compound Treatment: Seed cells in a 96-well plate and pre-incubate with varying concentrations of this compound, Selective JAK3 Inhibitor 1, or DMSO (vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with methanol.
-
Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT5 signal.
Expected Outcome: Cells treated with the Selective JAK3 Inhibitor 1 will show a dose-dependent decrease in IL-2-induced pSTAT5 levels. In contrast, cells treated with this compound are not expected to show a significant reduction in pSTAT5 levels, even at high concentrations, demonstrating its inactivity.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This assay is used to assess the induction of apoptosis, a common downstream effect of inhibiting survival signaling pathways like JAK3.
Objective: To determine if this compound induces apoptosis in a JAK3-dependent cancer cell line compared to a potent JAK3 inhibitor.
Methodology:
-
Cell Culture: Culture a JAK3-dependent leukemia cell line (e.g., NALM-6) in appropriate media.
-
Compound Treatment: Treat cells with this compound, a potent JAK3 inhibitor (as a positive control for apoptosis induction), or DMSO for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Expected Outcome: The potent JAK3 inhibitor is expected to induce a significant increase in the percentage of apoptotic cells. This compound should not induce apoptosis, with results comparable to the vehicle control, further validating its inactive nature in this cellular context.
Mandatory Visualization
Caption: The JAK3/STAT5 signaling pathway and points of inhibition.
References
A Comparative Guide to Negative Controls: WHI-P258 vs. Scrambled Peptides
For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is a critical determinant of experimental validity. This guide provides a comprehensive comparison of two commonly employed negative controls: the small molecule inhibitor WHI-P258 and scrambled peptides. While both serve to validate the specificity of an observed biological effect, they operate on different principles and present distinct advantages and disadvantages.
This guide will delve into the mechanisms of action, present available experimental data, and provide detailed experimental protocols for both this compound and scrambled peptides. The objective is to equip researchers with the necessary information to make an informed decision on the most suitable negative control for their experimental design.
Principle of Negative Controls
The fundamental role of a negative control is to demonstrate that the observed experimental outcome is a direct result of the specific inhibition or modulation of the target molecule or pathway, rather than a consequence of non-specific effects of the treatment. An ideal negative control should be structurally or functionally related to the active agent but lack its specific biological activity.
This compound: A Small Molecule Kinase Inhibitor as a Negative Control
This compound is a quinazoline-based small molecule that has been characterized as a weak inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway that regulates immune cell function. With a reported Ki of 72 µM, its utility is often suggested as a negative control in studies involving more potent JAK3 inhibitors. The rationale is that at concentrations where potent inhibitors show a significant effect, this compound should be inactive against JAK3, thus any observed cellular changes can be attributed to off-target effects.
However, the specificity of this compound as a pure JAK3-binding negative control has been questioned. Studies have revealed that it can act as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of kinases at nanomolar concentrations. This significant off-target activity complicates the interpretation of experimental results and highlights a crucial consideration when using small molecule inhibitors as negative controls.
Experimental Data: Effects of this compound
Due to the lack of studies directly comparing this compound with a scrambled peptide, we present data on the known effects of this compound to illustrate its biological activity.
| Parameter | This compound | Scrambled Peptide (Ideal) |
| Target | Weakly inhibits JAK3, potently inhibits EGFR family kinases | Inert, no specific biological target |
| Reported Ki for JAK3 | 72 µM | Not Applicable |
| Off-Target Effects | Inhibition of EGFR signaling | None |
| Expected Outcome as a Negative Control | Should not inhibit JAK3-mediated signaling at low concentrations, but may induce effects due to EGFR inhibition. | No effect on the biological system under investigation. |
Experimental Protocol: Using this compound in Cell Culture
Objective: To assess the effect of a specific JAK3 inhibitor compared to this compound as a negative control on cytokine-induced STAT phosphorylation.
Materials:
-
Cells expressing the cytokine receptor of interest and JAK3 (e.g., T-lymphocytes)
-
Complete cell culture medium
-
Cytokine (e.g., IL-2)
-
Specific JAK3 inhibitor
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phospho-specific antibodies for STAT5
-
Secondary antibodies conjugated to a fluorescent marker
-
Flow cytometer or Western blot equipment
Procedure:
-
Cell Preparation: Culture cells to the desired density in a multi-well plate.
-
Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Pre-incubate the cells with the specific JAK3 inhibitor, this compound (e.g., at 1 µM and 10 µM), or DMSO (vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2 at 10 ng/mL) for 15-30 minutes.
-
Cell Lysis (for Western Blot): Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Fixation and Permeabilization (for Flow Cytometry): Fix and permeabilize the cells according to standard protocols.
-
Immunostaining: Incubate the cell lysates (Western blot) or fixed/permeabilized cells (flow cytometry) with a primary antibody against phosphorylated STAT5 (pSTAT5). Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Data Acquisition and Analysis: Analyze the levels of pSTAT5 using a flow cytometer or by densitometry of the Western blot bands. Compare the pSTAT5 levels in cells treated with the specific inhibitor and this compound to the cytokine-stimulated control and the vehicle control.
Scrambled Peptides: A Sequence-Specific Negative Control
A scrambled peptide is a powerful tool for demonstrating the sequence specificity of a bioactive peptide. It is designed by rearranging the amino acid sequence of the active peptide, thereby disrupting the specific three-dimensional structure required for its biological function. A well-designed scrambled peptide should have the same amino acid composition and, ideally, similar physicochemical properties (e.g., molecular weight, charge, and hydrophobicity) as the active peptide.
The primary advantage of a scrambled peptide is its ability to control for non-sequence-specific effects, such as those arising from the overall charge or hydrophobicity of a peptide. If the active peptide elicits a biological response while the scrambled peptide does not, it provides strong evidence that the observed effect is due to the specific amino acid sequence of the active peptide.
Experimental Data: Scrambled Peptide as a Negative Control
The following table presents data from a study investigating the anti-inflammatory effects of a chemerin-derived peptide (C15) and its scrambled control (C15-scr) in a mouse model of zymosan-induced peritonitis.
| Treatment Group | Neutrophil Recruitment (% Suppression) | Monocyte Recruitment (% Suppression) |
| C15 (0.32 ng/kg) | 63% | 62% |
| C15-scr (0.32 ng/kg) | No significant suppression | No significant suppression |
Data summarized from Cash et al., 2008.
This data clearly demonstrates that the anti-inflammatory effect of C15 is sequence-specific, as the scrambled version had no significant effect on inflammatory cell recruitment.
Experimental Protocol: Using a Scrambled Peptide in a Cellular Assay
Objective: To determine if the effect of a bioactive peptide on cell migration is sequence-specific.
Materials:
-
Cells of interest
-
Cell culture medium
-
Bioactive peptide
-
Scrambled peptide (with the same amino acid composition as the bioactive peptide)
-
Transwell migration assay system
-
Chemoattractant (if necessary)
Procedure:
-
Peptide Preparation: Dissolve the bioactive peptide and the scrambled peptide in a suitable solvent (e.g., sterile water or PBS) to create stock solutions.
-
Cell Preparation: Culture cells to sub-confluency and then harvest them. Resuspend the cells in serum-free medium.
-
Transwell Assay Setup:
-
Add serum-free medium containing the bioactive peptide, the scrambled peptide, or a vehicle control to the lower chamber of the Transwell plate. A chemoattractant can be added to the lower chamber if the peptide's effect is to be tested in the context of chemotaxis.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for cell migration (typically 4-24 hours).
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with a suitable stain (e.g., crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in the presence of the bioactive peptide to those in the presence of the scrambled peptide and the vehicle control.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Caption: Experimental workflows for using this compound and a scrambled peptide as negative controls.
Conclusion: Choosing the Right Control
The choice between this compound and a scrambled peptide as a negative control depends heavily on the nature of the active agent being studied.
-
This compound is suitable as a negative control when the primary active agent is a potent and specific small molecule inhibitor of JAK3 . In this context, this compound helps to differentiate the effects of specific JAK3 inhibition from potential off-target effects of the small molecule scaffold. However, researchers must be cautious of its known potent inhibition of the EGFR family, which could confound results in cell types expressing these receptors.
-
A scrambled peptide is the gold standard negative control for studies involving a bioactive peptide . It directly addresses the question of sequence specificity, which is paramount in peptide-based research. A well-designed scrambled peptide provides robust evidence that the observed biological activity is a direct consequence of the specific amino acid sequence of the peptide of interest.
WHI-P258: A Comparative Guide to its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor WHI-P258, focusing on its cross-reactivity profile against other kinases. The information is compiled from publicly available data to assist in evaluating its potential applications and off-target effects.
Executive Summary
This compound, a quinazoline-based compound, has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). While initially investigated in the context of Janus Kinase 3 (JAK3), experimental data indicates that its inhibitory activity against JAK3 is negligible. This guide consolidates the available quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile of this compound
| Kinase Target | Parameter | Value | Comments |
| Epidermal Growth Factor Receptor (EGFR) | IC50 | 29 nM | Potent inhibition observed. |
| Janus Kinase 3 (JAK3) | Ki | ~72 µM | Weak binding affinity. |
| Inhibition | No significant inhibition | No inhibitory activity detected even at 100 µM.[1] |
Note: The significant discrepancy between the potent inhibition of EGFR and the weak, non-inhibitory binding to JAK3 suggests that this compound should be primarily considered an EGFR inhibitor.
Experimental Protocols
Detailed experimental protocols for the specific determination of the IC50 and Ki values for this compound are not extensively published. However, the following represents generalized and widely accepted methodologies for such determinations.
Biochemical Kinase Inhibition Assay (for IC50 Determination against EGFR)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR.
Materials:
-
Recombinant human EGFR enzyme
-
A suitable peptide or protein substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled
-
This compound at various concentrations
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP detection reagent (for non-radiolabeled assays, e.g., ADP-Glo™)
-
Phosphocellulose paper or other separation matrix (for radiolabeled assays)
-
Scintillation counter or luminescence plate reader
Methodology:
-
Reaction Setup: A reaction mixture containing the EGFR enzyme, substrate, and kinase buffer is prepared in the wells of a microtiter plate.
-
Inhibitor Addition: this compound, serially diluted to a range of concentrations, is added to the reaction wells. A control with no inhibitor (vehicle only) is included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Detection:
-
Radiolabeled Assay: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper). The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Non-Radiolabeled Assay (e.g., ADP-Glo™): A detection reagent is added that quantifies the amount of ADP produced, which is directly proportional to kinase activity. Luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Kinase Binding Assay (for Ki Determination against JAK3)
This assay measures the binding affinity of an inhibitor to a kinase, which may or may not correlate with functional inhibition.
Objective: To determine the inhibitor constant (Ki) of this compound for JAK3.
Materials:
-
Recombinant human JAK3 enzyme
-
A labeled ligand (e.g., a fluorescently tagged known binder or a radiolabeled ATP analog)
-
This compound at various concentrations
-
Binding buffer
-
Detection system appropriate for the label (e.g., fluorescence polarization reader, scintillation counter)
Methodology:
-
Assay Setup: The JAK3 enzyme is incubated with the labeled ligand in a suitable buffer.
-
Competitive Binding: this compound is added at increasing concentrations to compete with the labeled ligand for binding to the kinase.
-
Equilibration: The mixture is allowed to reach binding equilibrium.
-
Detection: The amount of bound labeled ligand is measured. In a competitive assay, a decrease in the signal from the labeled ligand indicates displacement by the inhibitor.
-
Data Analysis: The data is used to calculate the IC50 value for the displacement of the labeled ligand. The Ki is then determined using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
Mandatory Visualization
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
References
Confirming JAK3-Specific Cellular Responses: A Comparative Guide to WHI-P258 and Other JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WHI-P258 and other Janus kinase (JAK) inhibitors for confirming JAK3-specific cellular responses. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the selection of the most appropriate chemical tools for your research.
Introduction to JAK3 Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] JAK3, in particular, is predominantly expressed in hematopoietic cells and plays a pivotal role in lymphocyte development and function through its association with the common gamma chain (γc) of cytokine receptors.[1][2] This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection.[1][2] The development of selective JAK3 inhibitors is a significant area of research, requiring precise tools to dissect its specific cellular roles.
This compound has been described as a JAK3 inhibitor. However, a closer examination of its potency and comparison with other available inhibitors is crucial for the accurate interpretation of experimental results. This guide compares this compound with a panel of other JAK inhibitors, highlighting their respective potencies and selectivities.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the in vitro biochemical and cellular inhibitory activities of this compound and other selected JAK inhibitors. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics of inhibitor potency, with lower values indicating higher potency.
Table 1: In Vitro Biochemical Inhibition of JAK Isoforms
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK3 Ki (µM) | Reference |
| This compound | - | - | - | - | 72 | [3] |
| Z583 | >10,000 | >10,000 | 0.1 | >10,000 | - | [1][4] |
| RB1 | >5,000 | >5,000 | 40 | >5,000 | - | [5][6] |
| Tofacitinib | 112 | 20 | 1 | - | - | [7][8] |
| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | - | [7] |
| WHI-P154 | No Activity | No Activity | 1,800 | - | - | [8] |
| JANEX-1 (WHI-P131) | No Activity | No Activity | 78,000 | - | - | [8] |
Table 2: Cellular Inhibition of JAK3-Mediated Signaling
| Compound | Cellular Assay | Cell Type | IC50 (nM) | Reference |
| RB1 | IL-2-induced STAT5 phosphorylation | Human PBMCs | 105 | [5][6] |
| RB1 | IL-4-induced STAT6 phosphorylation | THP-1 cells | 53.1 | [5] |
| Tofacitinib | IL-2-induced STAT5 phosphorylation | Human PBMCs | 31 | [5] |
Signaling Pathway and Experimental Workflow
To understand the context of JAK3 inhibition, it is essential to visualize the signaling pathway and the experimental procedures used to assess inhibitor activity.
Caption: The JAK3-STAT5 signaling pathway initiated by cytokine binding.
Caption: A generalized experimental workflow for assessing JAK3 inhibitor activity.
Experimental Protocols
Accurate assessment of JAK3-specific cellular responses requires robust experimental design. Below are detailed methodologies for key assays.
In Vitro JAK3 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK3.
-
Principle: A luminescence-based assay, such as ADP-Glo™, quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Materials:
-
Recombinant human JAK3 enzyme
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay reagents
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted JAK3 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.
-
Cellular Phospho-STAT5 (pSTAT5) Flow Cytometry Assay
This cell-based assay determines an inhibitor's ability to block cytokine-induced STAT5 phosphorylation, a downstream event of JAK3 activation.[5]
-
Principle: Flow cytometry is used to quantify the levels of intracellular phosphorylated STAT5 (pSTAT5) in response to cytokine stimulation in the presence or absence of an inhibitor.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or an IL-2 dependent T-cell line.[5]
-
Culture medium
-
This compound and other test compounds
-
Recombinant human IL-2
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-pSTAT5 antibody
-
Flow cytometer
-
-
Procedure:
-
Culture cells and plate them in a 96-well plate.
-
Add various concentrations of the test compounds or vehicle control (e.g., 0.1% DMSO) and incubate for 1 hour at 37°C.[5]
-
Stimulate the cells with IL-2 for 15-30 minutes at 37°C.
-
Fix the cells by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT5 antibody.
-
Wash the cells to remove excess antibody.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal and plot it against the inhibitor concentration to determine the IC50 value.[5]
-
T-Cell Proliferation Assay
This assay assesses the functional consequence of JAK3 inhibition on T-cell proliferation, a key process in the immune response.[5]
-
Principle: T-cell proliferation is measured by the dilution of a proliferation dye (e.g., CellTrace™ Violet) upon cell division. Inhibition of JAK3 signaling is expected to reduce T-cell proliferation.
-
Materials:
-
Isolated T-cells or PBMCs
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or IL-2)[5]
-
This compound and other test compounds
-
96-well U-bottom plates
-
Flow cytometer
-
-
Procedure:
-
Label the T-cells with a proliferation dye according to the manufacturer's protocol.[5]
-
Plate the labeled cells in a 96-well plate and add the test compounds at various concentrations.
-
Stimulate the cells with anti-CD3/CD28 beads or IL-2.[5]
-
Culture the cells for 3-4 days at 37°C.[5]
-
Harvest the cells and acquire data on a flow cytometer.
-
Analyze the proliferation by gating on the dividing cell populations, identified by the serial dilution of the proliferation dye.
-
Determine the concentration of the inhibitor that reduces T-cell proliferation by 50%.
-
Conclusion
The data presented in this guide demonstrate that this compound is a very weak inhibitor of JAK3, with a Ki value in the micromolar range.[3][9] Therefore, its utility in specifically probing JAK3 cellular functions is limited, and it may be more appropriate as a negative control.[9]
In contrast, compounds like Z583 and RB1 exhibit high potency and selectivity for JAK3, making them superior tools for elucidating the specific roles of this kinase in cellular responses.[1][4][5] Tofacitinib, while a potent JAK3 inhibitor, also targets other JAK family members and should be used with this in mind.[7] Ritlecitinib offers an irreversible and selective option for JAK3 inhibition.[7]
For researchers aiming to confirm JAK3-specific cellular responses, it is imperative to select an inhibitor with a well-characterized potency and selectivity profile. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of JAK3 inhibitors and their effects on downstream signaling and cellular functions. The use of highly selective and potent inhibitors, such as Z583 or RB1, in conjunction with these assays will yield more reliable and interpretable data on the specific contributions of JAK3 to cellular physiology and pathology.
References
- 1. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - IC50 values for PF956980 and PF1367550 on IFNγ and IFNγ+TNFα-stimulated release of CXCL9, CXCL10 and CXCL11 from human primary airway epithelial cells from non-smokers, smokers and COPD patients. - Public Library of Science - Figshare [plos.figshare.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Z583 | JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK3 inhibitor RB1 | JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. abmole.com [abmole.com]
- 8. JAK3 inhibitor | JAK3 Selective inhibitors | JAK3 isoform specific inhibitor [selleck.cn]
- 9. This compound | EGFR | JAK | JNK | TargetMol [targetmol.com]
WHI-P258: Establishing a Baseline for Active Compound Efficacy in JAK3 Inhibition
In the landscape of drug discovery and development, particularly within the realm of kinase inhibitors, the ability to accurately measure the efficacy of an active compound is paramount. This requires the use of reliable controls to establish a baseline against which the activity of a test compound can be quantitatively assessed. For researchers focused on the Janus kinase 3 (JAK3) signaling pathway, WHI-P258 serves as a critical tool for this purpose. This compound is a dimethoxyquinazoline compound that acts as a weak inhibitor of JAK3, making it an ideal negative control to establish a baseline in experiments designed to screen for and characterize potent and selective JAK3 inhibitors.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling pathways that regulate immune responses and hematopoiesis. The dysregulation of these pathways is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents. While first-generation inhibitors often targeted multiple JAK isoforms, current research is heavily focused on developing isoform-selective inhibitors to enhance therapeutic efficacy and minimize off-target side effects.
This guide provides a comparative framework for utilizing this compound as a baseline for measuring the efficacy of active compounds targeting JAK3. It includes a summary of comparative quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity of JAK Inhibitors
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates higher potency. The following table summarizes the reported inhibitory activities of this compound in comparison to several potent JAK inhibitors.
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | JAK3 | - | 72,000 | Weak JAK3 inhibitor |
| Tofacitinib | JAK1 | 112 | - | Pan-JAK inhibitor |
| JAK2 | 20 | - | ||
| JAK3 | 1 | - | ||
| Decernotinib (VX-509) | JAK1 | - | 11 | Selective JAK3 inhibitor |
| JAK2 | - | 13 | ||
| JAK3 | - | 2.5 | ||
| TYK2 | - | 11 | ||
| Ruxolitinib | JAK1 | 3.3 | - | JAK1/JAK2 inhibitor |
| JAK2 | 2.8 | - | ||
| JAK3 | >400 | - | ||
| TYK2 | ~20 | - | ||
| Oclacitinib | JAK1 | 10 | - | Primarily JAK1 inhibitor |
| JAK2 | 18 | - | ||
| JAK3 | 99 | - | ||
| TYK2 | 84 | - |
Note: IC50 and Ki values can vary between different studies due to variations in experimental conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.
Experimental Protocols
In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the JAK3 enzyme, using this compound as a negative control to establish the baseline of minimal inhibition.
Objective: To quantify the potency and efficacy of a test compound against JAK3 kinase activity.
Materials:
-
Recombinant human JAK3 enzyme
-
Peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate like STAT5)
-
Adenosine triphosphate (ATP)
-
Test compound (potent inhibitor)
-
This compound (negative control)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and this compound in a suitable solvent (e.g., DMSO). A typical concentration range for the test compound might be from 1 nM to 10 µM, while this compound can be used at a high concentration (e.g., 100 µM) to confirm its weak inhibitory effect.
-
Include a "no inhibitor" control (vehicle only, e.g., DMSO) which represents 0% inhibition.
-
-
Kinase Reaction Setup:
-
Add diluted compounds or vehicle control to the wells of a 384-well plate.
-
Add the JAK3 enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near its Km value for JAK3 to ensure competitive inhibition can be accurately measured.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
-
Data Analysis:
-
The signal from the "no inhibitor" control represents the maximum kinase activity (0% inhibition).
-
The signal from the wells containing this compound is expected to be very similar to the "no inhibitor" control, establishing the baseline for a non-potent compound.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay for STAT5 Phosphorylation (Flow Cytometry)
This protocol describes a method to assess an inhibitor's ability to block cytokine-induced JAK3/STAT5 signaling within a cellular context.
Objective: To measure the functional inhibition of the JAK3-dependent signaling pathway in a cellular environment.
Materials:
-
A cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a T-cell line)
-
Cell culture medium
-
Cytokine for stimulation (e.g., Interleukin-2 [IL-2] for JAK1/3 pathway)
-
Test compound (potent inhibitor)
-
This compound (negative control)
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT5 (pSTAT5) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture the cells according to standard protocols and ensure they are in a healthy, logarithmic growth phase.
-
-
Inhibitor Treatment:
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the test compound and a high concentration of this compound to the respective wells. Include a vehicle-only control.
-
Incubate the cells with the inhibitors for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells by adding a pre-determined optimal concentration of IL-2 to all wells except for the unstimulated negative control.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT5 phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilize the cell membranes to allow for intracellular antibody staining.
-
-
Antibody Staining:
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition.
-
-
Data Analysis:
-
The unstimulated cells will provide the baseline level of pSTAT5.
-
The IL-2 stimulated, vehicle-treated cells will represent the maximum (0% inhibition) pSTAT5 signal.
-
The cells treated with this compound are expected to show a pSTAT5 signal similar to the stimulated vehicle control, confirming its lack of significant cellular activity.
-
Calculate the percentage of inhibition for the test compound at each concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Mandatory Visualizations
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of this compound and other JAK inhibitors.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
Experimental Workflow for Measuring Compound Efficacy
The following diagram illustrates the general workflow for assessing the efficacy of a JAK3 inhibitor using this compound as a baseline control.
Caption: A generalized workflow for in vitro efficacy testing of JAK inhibitors.
By incorporating this compound as a negative control, researchers can confidently establish a baseline of minimal to no inhibition, thereby ensuring that the observed effects of their test compounds are specific and significant. This rigorous approach is essential for the accurate characterization of novel therapeutic agents targeting the JAK3 pathway.
WHI-P258 vs. Vehicle Control (DMSO): A Comparative Analysis for Researchers
Executive Summary
WHI-P258 is a dimethoxyquinazoline compound that binds weakly to the ATP-binding site of Janus kinase 3 (JAK3) and is therefore recommended as a negative control in JAK3-related studies.[1] In contrast, DMSO, the solvent used to dissolve this compound and many other small molecules for in vitro assays, is not biologically inert. At concentrations commonly used in cell-based assays, DMSO can exert its own effects on cellular processes, including signaling pathways and cell viability. This guide will delineate these differences, providing researchers with a framework for interpreting their experimental results.
Data Presentation: this compound vs. DMSO
The following tables summarize the expected and known effects of this compound and DMSO on key cellular assays.
Table 1: Comparative Effects on Kinase Activity
| Parameter | This compound | Vehicle Control (DMSO) |
| JAK3 Inhibition | Weak inhibition | No direct inhibition |
| MAPK Pathway | Not reported to directly inhibit | Can inhibit phosphorylation of JNK and p38[2] |
Table 2: Comparative Effects on Cell Viability
| Concentration | This compound (Expected Outcome) | Vehicle Control (DMSO) - Representative Data |
| < 0.1% | Minimal effect on viability | Generally considered safe with minimal effects[3][4] |
| 0.1% - 0.5% | Minimal effect on viability | Well-tolerated by many robust cell lines for up to 72 hours[3] |
| 0.5% - 1.0% | Minimal effect on viability | Increased cytotoxicity and effects on cell proliferation observed in some cell lines[3] |
| > 1.0% | Minimal effect on viability | Significant cytotoxicity, apoptosis, and membrane damage are common[3] |
Note: The cytotoxic effects of DMSO are cell-line dependent and exposure time-dependent.[4][5]
Signaling Pathways
This compound is designed to interact, albeit weakly, with the JAK/STAT pathway. DMSO, on the other hand, has been shown to independently affect the MAPK signaling cascade.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are generalized protocols for assays that can be used to compare the effects of this compound to a DMSO vehicle control.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on JAK3 kinase activity compared to a DMSO vehicle control.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant JAK3 enzyme, a suitable peptide substrate, and ATP.
-
Compound Dilution: Create a serial dilution of this compound in 100% DMSO. Prepare a corresponding set of dilutions with DMSO alone to serve as the vehicle control.
-
Kinase Reaction: In a microplate, combine the JAK3 enzyme, substrate, and either the this compound dilution or the DMSO vehicle control.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Data Analysis: Normalize the data with the DMSO vehicle control representing 100% kinase activity and a no-enzyme control as 0%. Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell proliferation and viability in comparison to a DMSO vehicle control.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in cell culture medium. For each concentration of this compound, prepare a corresponding vehicle control with the same final concentration of DMSO. Include an untreated control group with media only.
-
Cell Treatment: Replace the culture medium with the prepared treatments (this compound or DMSO vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.
Western Blot for STAT3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3, a downstream target of JAK3, compared to a DMSO vehicle control.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a hematopoietic cell line with active JAK/STAT signaling) and treat with this compound or a DMSO vehicle control for a specified time. In some cases, cytokine stimulation (e.g., IL-2) may be required to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative levels of p-STAT3.
Conclusion
When utilizing this compound as a negative control, it is crucial to recognize that the vehicle, DMSO, can independently influence experimental outcomes. The primary purpose of the DMSO vehicle control is to establish a baseline against which the specific (and in the case of this compound, expectedly minimal) effects of the compound can be assessed. Researchers should be particularly mindful of DMSO's potential to inhibit the MAPK pathway and its dose-dependent effects on cell viability. By carefully designing experiments with appropriate vehicle controls and understanding the distinct properties of both this compound and DMSO, scientists can ensure the validity and accuracy of their findings.
References
- 1. This compound | EGFR | JAK | JNK | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
WHI-P258 in Combination with Active JAK Inhibitors: A Comparative Guide for Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of WHI-P258, a Janus Kinase (JAK) 3 binding molecule, in the context of validation studies involving active JAK inhibitors. Due to its reported weak inhibitory activity, this compound is often utilized as a negative control to validate the on-target effects of potent JAK inhibitors in various experimental settings. This document outlines the characteristics of this compound alongside a selection of active JAK inhibitors, details relevant experimental protocols for their validation, and presents data in a comparative format.
Introduction to this compound and the JAK-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1] Dysregulation of this pathway is implicated in a multitude of diseases, including autoimmune disorders and cancers. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells, making it an attractive therapeutic target.
This compound is a quinazoline (B50416) compound that has been reported to bind to the active site of JAK3 with a relatively low affinity (estimated Ki of 72 µM) and does not demonstrate significant inhibition of JAK3 activity.[2] Consequently, it serves as a valuable tool in research to differentiate between specific JAK3 inhibition and off-target or non-specific effects of other compounds.
Comparative Analysis of JAK Inhibitors
For validation studies, the effects of a potent and selective JAK inhibitor are often compared against a negative control like this compound and potentially a pan-JAK inhibitor to understand the consequences of targeting specific versus multiple JAK isoforms.
| Inhibitor | Target(s) | IC50 (nM) | Key Characteristics | Common Research Applications |
| This compound | Binds JAK3 | Weak inhibitor (Ki ~72 µM) | Serves as a negative control.[2] | Validating on-target effects of active JAK3 inhibitors. |
| Tofacitinib | JAK1, JAK3 > JAK2 | JAK1: 112, JAK2: 20, JAK3: 1 | First-generation pan-JAK inhibitor.[3][4] | Studies on autoimmune diseases (e.g., rheumatoid arthritis), psoriasis.[5] |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | First potent, selective JAK1/2 inhibitor approved for clinical use.[3] | Research in myeloproliferative neoplasms and graft-versus-host disease. |
| Fedratinib | JAK2 > JAK1, JAK3 | JAK2: 3 | Selective JAK2 inhibitor.[4] | Investigating JAK2-driven malignancies. |
| Upadacitinib | JAK1 | - | Second-generation, selective JAK1 inhibitor.[6] | Studies requiring specific inhibition of JAK1-mediated signaling. |
| Baricitinib | JAK1, JAK2 | - | Potent inhibitor of JAK1 and JAK2.[6] | Research on rheumatoid arthritis and other inflammatory conditions.[5] |
Experimental Protocols for Validation Studies
Robust validation of JAK inhibitor activity requires a combination of biochemical and cell-based assays. This compound would be included in these assays to demonstrate that the observed effects of the active inhibitors are due to their specific enzymatic inhibition.
Biochemical Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK protein.
Objective: To determine the in vitro potency and selectivity of JAK inhibitors.
Principle: A purified recombinant JAK enzyme is incubated with a substrate (e.g., a peptide derived from STAT) and ATP. The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is measured.
Generalized Protocol:
-
Reagents: Purified recombinant JAK1, JAK2, JAK3, or TYK2 enzymes; peptide substrate; ATP; kinase buffer; test compounds (active inhibitors and this compound) dissolved in DMSO.
-
Procedure: a. In a microplate, add the kinase buffer, purified JAK enzyme, and the peptide substrate. b. Add serial dilutions of the test compounds (e.g., from 1 nM to 100 µM) and this compound as a negative control. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (measures ADP production) or by detecting the phosphorylated peptide using specific antibodies (e.g., in an ELISA format).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Experimental Workflow for Biochemical Kinase Assay
Caption: Workflow for a biochemical JAK kinase inhibition assay.
Cellular Phospho-STAT Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing evidence of target engagement within a biological system.
Objective: To assess the ability of JAK inhibitors to block the proximal signaling event downstream of JAK activation in cells.
Principle: Cells that express the target JAK are stimulated with a specific cytokine to induce JAK-mediated phosphorylation of STAT proteins. The levels of phosphorylated STAT (pSTAT) are then quantified in the presence and absence of inhibitors.
Generalized Protocol:
-
Cell Lines: Use a cytokine-dependent cell line (e.g., TF-1 cells for GM-CSF/JAK2 signaling, or NK-92 cells for IL-2/JAK1/3 signaling).
-
Procedure: a. Seed cells in a 96-well plate. b. Pre-incubate the cells with serial dilutions of the active JAK inhibitors and this compound for 1-2 hours. c. Stimulate the cells with a cytokine (e.g., GM-CSF, IL-2) for a short period (e.g., 15-30 minutes). d. Fix and permeabilize the cells. e. Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a relevant STAT protein (e.g., anti-pSTAT5). f. Analyze the fluorescence intensity per cell using a flow cytometer.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in the pSTAT signal (IC50).
JAK-STAT Signaling Pathway
Caption: Simplified diagram of the JAK-STAT signaling pathway.
Cell Proliferation/Viability Assay
This assay determines the effect of JAK inhibitors on the proliferation and viability of cytokine-dependent cells.
Objective: To evaluate the functional downstream consequences of JAK inhibition.
Principle: Cytokine-dependent cells are cultured in the presence of their required cytokine and treated with JAK inhibitors. Cell viability or proliferation is measured after a longer incubation period.
Generalized Protocol:
-
Cell Lines: Use a cell line whose proliferation is dependent on a JAK-STAT pathway (e.g., Ba/F3 cells engineered to express a cytokine receptor and the relevant JAK).
-
Procedure: a. Seed cells in a 96-well plate in media containing the necessary cytokine. b. Add serial dilutions of active JAK inhibitors and this compound. c. Incubate for 48-72 hours. d. Measure cell viability using a suitable assay, such as:
- MTT Assay: Measures mitochondrial reductase activity.
- CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels.
-
Data Analysis: Calculate the IC50 value for the inhibition of cell proliferation.
Combination Studies for Enhanced Validation
To further validate the specificity of a novel JAK inhibitor, combination studies can be designed. For instance, combining a specific JAK1 inhibitor with a specific JAK2 inhibitor can be compared to a pan-inhibitor to dissect the contributions of each pathway. In such a design, this compound would be used in combination with each active inhibitor to confirm that any observed synergistic or additive effects are not due to non-specific interactions.
A recent preclinical study investigated the therapeutic efficacy of a triple combination of the JAK1/2 inhibitor ruxolitinib, the PIM kinase inhibitor PIM447, and the CDK4/6 inhibitor LEE011 in myeloproliferative neoplasms.[7] This highlights the potential for combining JAK inhibitors with inhibitors of other signaling pathways.
Logical Flow for a Combination Validation Study
Caption: Logical workflow for validating a JAK inhibitor using this compound in combination studies.
Conclusion
When validating the activity and specificity of novel JAK inhibitors, the inclusion of appropriate controls is paramount. This compound, due to its ability to bind to JAK3 without significant inhibition, serves as an excellent negative control. By comparing the cellular and biochemical effects of potent, active JAK inhibitors with those of this compound, researchers can more confidently attribute the observed biological responses to the specific inhibition of the intended JAK target. This comparative approach is essential for the rigorous validation of new chemical entities in the drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK inhibitors impair GM-CSF-mediated signaling in innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising preclinical data on combined JAK, PIM, and CDK4/6 inhibition in MPN [mpn-hub.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for WHI-P258
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper handling and disposal of WHI-P258, a dimethoxyquinazoline inhibitor of JAK3. Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, the following procedures are based on best practices for the disposal of potent, biologically active research compounds, including other JAK inhibitors and quinazoline (B50416) derivatives. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Logistical Information
This compound should be handled with caution, treating it as a potentially hazardous substance. All personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Work with the compound, especially in powdered form, should be conducted in a chemical fume hood to prevent inhalation.
Spill Management: In case of a spill, isolate the area and prevent unprotected personnel from entering. For solid spills, gently cover with an absorbent material to avoid dust generation and collect into a sealed container for hazardous waste. For liquid spills, absorb with an inert material and place in a sealed, labeled hazardous waste container.
Proper Disposal Plan
All waste containing this compound, including the pure compound, solutions, contaminated labware, and PPE, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Procedure:
-
Segregation: All this compound waste must be segregated from other laboratory waste streams.
-
Solid Waste Collection:
-
Collect unused or expired solid this compound, contaminated weighing papers, and disposable PPE into a dedicated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a dedicated, sealed, and leak-proof liquid hazardous waste container.
-
The container should be made of a material compatible with the solvents used.
-
Label the container as "Hazardous Waste" and list all chemical constituents, including "this compound" and all solvents with their approximate concentrations.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, vials) that has come into contact with this compound should be collected as solid hazardous waste.
-
The first one to three solvent rinses of empty glassware that contained this compound must be collected as hazardous liquid waste.
-
-
Storage:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The primary recommended method for final destruction is incineration at a licensed facility.[1]
-
Data Presentation
Due to the limited publicly available data for this compound, a comprehensive quantitative data table cannot be provided. The following table summarizes the known chemical properties.
| Property | Value |
| Molecular Weight | 281.31 g/mol |
| Formula | C15H15N3O3 |
| Appearance | Solid Powder |
| Solubility | DMSO: ≥ 2.25 mg/mL |
Experimental Protocols
The following are detailed methodologies for key experiments that may involve the use of JAK3 inhibitors like this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK3.
-
Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a substrate peptide by the JAK3 enzyme.
-
Materials:
-
Recombinant human JAK3 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
Biotinylated peptide substrate.
-
This compound serially diluted in DMSO.
-
Detection reagents (e.g., Streptavidin-conjugated acceptor beads and a phosphotyrosine-specific antibody conjugated to a donor bead).
-
-
Procedure:
-
Add the recombinant JAK3 enzyme to a kinase buffer.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP and the biotinylated peptide substrate.
-
Incubate at a specified temperature and time to allow for phosphorylation.
-
Stop the reaction and add detection reagents.
-
Measure the signal (e.g., fluorescence or luminescence) to quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
-
Protocol 2: Cellular Phospho-STAT Assay
-
Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
-
Principle: Cells are stimulated with a cytokine to induce the phosphorylation of a downstream STAT protein. The levels of phosphorylated STAT (pSTAT) are then measured.
-
Materials:
-
Relevant human cell lines (e.g., T-cells).
-
Cell culture medium.
-
This compound serially diluted in DMSO.
-
Cytokines (e.g., IL-2).
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5).
-
-
Procedure:
-
Pre-incubate the cells with serially diluted this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with the fluorochrome-conjugated anti-pSTAT antibody.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition of STAT phosphorylation at each concentration of this compound and determine the IC50 value.[2]
-
Mandatory Visualization
The following diagram illustrates the JAK3-STAT signaling pathway and the point of inhibition by this compound.
Caption: JAK3-STAT signaling pathway and inhibition by this compound.
References
Essential Safety and Logistical Guide for Handling WHI-P258
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of WHI-P258. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity. This compound is identified as a dimethoxyquinazoline inhibitor of JAK3, which binds weakly to its target and is often utilized as a negative control in research settings.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Molecular Weight | 257.29 g/mol |
| CAS Number | 211556-09-1 |
| Appearance | Crystalline solid, powder |
| Solubility | DMSO: ≥ 25 mg/mL |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used if dust is generated or ventilation is inadequate. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powdered form or preparing stock solutions.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Avoid inhalation of dust and contact with eyes, skin, and clothing.
-
Prevent the formation of dust and aerosols during handling.
-
Use non-sparking tools for handling the powdered compound.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
-
Recommended storage for the powder is at -20°C.
Disposal Plan
All waste containing this compound, including the pure compound, contaminated labware, and personal protective equipment, must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Identify and Segregate: Designate a specific, labeled container for this compound waste. Do not mix with other waste streams.
-
Container: Use a leak-proof, chemically compatible container for waste collection.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name "this compound".
Disposal Procedure:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines and to schedule a waste pickup.
-
Documentation: Complete any required hazardous waste disposal forms as per your institution's protocol.
-
Interim Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials while awaiting pickup.
Decontamination of Labware:
-
Triple-rinse contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste.
-
After decontamination, the glassware can be washed and reused.
Experimental Protocol: In Vitro JAK3 Kinase Assay
This protocol outlines the use of this compound as a negative control in an in vitro kinase assay to determine the inhibitory activity of test compounds against JAK3.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay will typically be at or near the Km for JAK3.
-
Substrate Solution: Prepare a stock solution of a suitable JAK3 peptide substrate (e.g., a biotinylated peptide) in kinase buffer.
-
This compound (Negative Control) Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Test Compound Stock Solutions: Prepare stock solutions of test compounds in DMSO.
2. Assay Procedure:
-
Serial Dilutions: Prepare a serial dilution of the test compounds and this compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, this compound, or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add recombinant human JAK3 enzyme to each well.
-
Incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.
3. Signal Detection:
-
The detection method will depend on the assay format (e.g., luminescence, fluorescence). For an ADP-Glo™ assay, for instance:
-
Add ADP-Glo™ Reagent to deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
4. Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the vehicle control (DMSO) and the negative control (this compound).
-
Plot the percent inhibition versus the log of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
